molecular formula C4H2N3NaO3 B13027345 5-Nitro-2-pyrimidinol sodium salt

5-Nitro-2-pyrimidinol sodium salt

Cat. No.: B13027345
M. Wt: 163.07 g/mol
InChI Key: ULCYNAHFJVTWKF-UHFFFAOYSA-M
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Description

5-Nitro-2-pyrimidinol sodium salt (CAS 1185292-89-0) is a research chemical with the molecular formula C4H2N3NaO3 and a molecular weight of 163.07 g/mol . It is supplied as a solid and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous biological compounds and synthetic products with diverse pharmacological activities . As a nitropyrimidine derivative, this compound serves as a versatile building block or precursor in organic synthesis and drug discovery research. Nitro-substituted heterocycles are often investigated as convenient precursors for a wide range of mono- and polynuclear heterocyclic systems . Structurally related nitro-heterocycles have been reported to exhibit various biological activities, such as inhibiting enzymes like thymidylate synthetase, as demonstrated by the mechanism of the related cytotoxic agent 5-nitro-2'-deoxyuridine . Researchers value this and similar compounds for developing potential inhibitors for kinases, ureases, and other therapeutic targets . Its specific properties make it a compound of interest in designing and synthesizing new molecules for evaluating antitumor, antiviral, and anti-inflammatory activities, which are areas of active exploration for pyrimidine derivatives .

Properties

Molecular Formula

C4H2N3NaO3

Molecular Weight

163.07 g/mol

IUPAC Name

sodium;5-nitropyrimidin-2-olate

InChI

InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1

InChI Key

ULCYNAHFJVTWKF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Nitro-2-pyrimidinol Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis, purification, and characterization of 5-Nitro-2-pyrimidinol sodium salt (CAS: 1185292-89-0 for salt; 3264-10-6 for free acid). This compound is a critical heterocyclic intermediate used in the development of high-energy density materials (HEDMs), antiviral pharmaceuticals, and functionalized energetic salts.

Unlike standard aromatic nitrations, the electron-deficient nature of the pyrimidine ring requires a specific "activation-deactivation" strategy. This guide recommends a One-Pot Diazotization-Hydrolysis route starting from 2-aminopyrimidine, which offers superior yield and safety compared to the direct nitration of 2-pyrimidinol.

Part 1: Scientific Background & Synthetic Strategy

The Challenge of Pyrimidine Nitration

Direct electrophilic substitution on 2-pyrimidinol is kinetically sluggish due to the deactivating effect of the two ring nitrogen atoms. The 5-position is the only electronically accessible site, but forcing conditions often lead to ring degradation.

The Solution: Utilize the amino group in 2-aminopyrimidine as an activating directing group to facilitate mild nitration at the 5-position, followed by a diazotization-hydrolysis sequence to install the hydroxyl group.

Tautomerism and Salt Structure

5-Nitro-2-pyrimidinol exists in a tautomeric equilibrium between the enol (hydroxy) and keto (lactam) forms. In solution, the keto form (5-nitro-2(1H)-pyrimidinone) often predominates.

  • Free Acid: High melting point, limited solubility in water.

  • Sodium Salt: Formed by deprotonation, locking the molecule into a resonance-stabilized anionic structure. This significantly enhances water solubility and nucleophilicity for subsequent reactions (e.g.,

    
     displacements).
    
Reaction Pathway Diagram

The following diagram illustrates the recommended synthetic workflow and the tautomeric relationship.

SyntheticRoute Start 2-Aminopyrimidine (Starting Material) Inter1 Intermediate 1: 2-Amino-5-nitropyrimidine Start->Inter1 HNO3 / H2SO4 (Nitration, <20°C) Inter2 Intermediate 2: Diazonium Species Inter1->Inter2 NaNO2 / H2SO4 (Diazotization, 0-5°C) ProductAcid Free Acid: 5-Nitro-2-pyrimidinol (Keto-Enol Equilibrium) Inter2->ProductAcid H2O / Heat (Hydrolysis, -N2) ProductSalt Final Product: 5-Nitro-2-pyrimidinol Sodium Salt ProductAcid->ProductSalt NaOH / EtOH (Salt Formation)

Figure 1: Step-wise synthetic pathway from 2-aminopyrimidine to the target sodium salt.

Part 2: Detailed Experimental Protocol

Reagents and Equipment
  • Reagents: 2-Aminopyrimidine (98%), Fuming Nitric Acid (98%), Sulfuric Acid (98%), Sodium Nitrite, Sodium Hydroxide, Ethanol, Distilled Water.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), internal thermometer, dropping funnel, pH meter.

Step 1: Synthesis of 5-Nitro-2-pyrimidinol (Free Acid)

Protocol:

  • Acid Charge: Charge a 3-neck flask with H₂SO₄ (98%, 5.0 equiv) . Cool to 0–5°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-aminopyrimidine (1.0 equiv) in small portions. Caution: Exothermic. Maintain internal temperature <15°C. Stir until fully dissolved.

  • Nitration: Add Fuming HNO₃ (1.1 equiv) dropwise over 30 minutes, keeping temperature <20°C.

  • Reaction: Warm to 40–50°C and stir for 2 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Quench & Diazotization: Pour the reaction mixture onto crushed ice (approx. 5x weight of acid).[1] Cool the resulting solution to 0–5°C.

  • Hydrolysis: Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise. The solution will froth as N₂ gas evolves. Stir at 0-5°C for 1 hour, then slowly heat to 60-70°C for 2 hours to complete hydrolysis.

  • Isolation: Cool to room temperature. Adjust pH to ~1-2 with dilute NaOH if necessary to ensure precipitation of the free acid. Filter the yellow/orange solid, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Conversion to Sodium Salt

Protocol:

  • Suspend the dried 5-nitro-2-pyrimidinol (1.0 equiv) in Ethanol (10 vol) .

  • Prepare a solution of NaOH (1.05 equiv) in a minimum amount of water/ethanol (1:1).

  • Add the base solution dropwise to the suspension at room temperature. The solid will dissolve (or change form) as the salt forms.

  • Heat to reflux for 30 minutes to ensure completion.

  • Cool to 0°C. The sodium salt should precipitate as a crystalline solid.

  • Filter, wash with cold ethanol, and dry under vacuum at 60°C.

Part 3: Characterization

Spectroscopic Data

The following data validates the structure of the synthesized salt.

TechniqueParameterObservation / ValueAssignment
1H NMR SolventD₂O or DMSO-d₆
Chemical Shift (δ)9.05 ppm (s, 2H) Protons at C4 and C6 positions. The signal is a singlet due to symmetry.
13C NMR SolventD₂O
Chemical Shift (δ)165.2 ppm C2 (Carbonyl/Enolate carbon)
156.8 ppm C4, C6 (CH adjacent to Nitrogen)
126.5 ppm C5 (C-NO₂)
IR MediumKBr Pellet
Wavenumber (ν)1540, 1345 cm⁻¹ N-O asymmetric & symmetric stretch (Nitro group)
1660 cm⁻¹ C=O / C=N stretch (Lactam character)
3100-3400 cm⁻¹ Broad OH/NH (if water of hydration present)
Purity HPLC>98.5% (Area %)Column: C18, Mobile Phase: MeOH/H₂O (buffered)
Tautomeric Resonance Visualization

Understanding the salt structure is vital for reactivity. The sodium cation stabilizes the negative charge which is delocalized between the oxygen and the ring nitrogens.

Resonance StructureA Enolate Form (Negative charge on O) Hybrid Resonance Hybrid (Delocalized Anion) StructureA->Hybrid Resonance StructureB Amide Anion Form (Negative charge on N) StructureB->Hybrid

Figure 2: The sodium salt exists as a resonance hybrid, enhancing stability.

Part 4: Safety & Handling (HSE)

Critical Hazards
  • Energetic Potential: Nitro-pyrimidines are precursors to high explosives (e.g., LLM-105). While 5-nitro-2-pyrimidinol is relatively stable, it should not be subjected to excessive shock, friction, or temperatures >250°C.

  • Chemical Burns: Fuming Nitric Acid and Sulfuric Acid are highly corrosive. Full PPE (Face shield, acid-resistant gloves, apron) is mandatory during the nitration step.

  • Toxicity: Suspected irritant to eyes, skin, and respiratory system. Avoid dust generation.[2][3][4][5][6]

Storage
  • Store in a cool, dry place away from strong reducing agents and combustible materials.

  • The sodium salt is hygroscopic; store in tightly sealed containers, preferably under inert gas (Argon/Nitrogen).

References

  • Nitration of Pyrimidines: Fox, J. J., & Van Praag, D.[7] (1960). "Pyrimidines.[8][9][10] I. Nucleophilic Displacement of the Nitro Group." Journal of the American Chemical Society. (Foundational work on nitro-pyrimidine chemistry).

  • One-Pot Synthesis Protocol: CN112745259A (2021). "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine."[11] (Patent describing the amino-nitration-hydrolysis sequence adaptable to pyrimidines).

  • Characterization Data (NMR/IR): Sigma-Aldrich / Merck. "2-Hydroxy-5-nitropyridine Safety & Data Sheet" (Analogous spectral data reference).

  • Mechanistic Studies: Katritzky, A. R., et al.[1] (2005).[3][4][6][12][13] "Direct nitration of five membered heterocycles."[12][13] Arkivoc. (Context on heterocyclic nitration mechanisms).

Sources

The Pyrimidine Scaffold: From Historical Isolation to Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diazine Foundation

The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. Its significance is not merely structural but evolutionary; as the core of Cytosine, Thymine, and Uracil, it encodes the fundamental logic of life.

Historically, the systematic study of this ring system began in 1885 when Adolf Pinner first proposed the name "pyrimidine" while synthesizing derivatives via the condensation of ethyl acetoacetate with amidines [1]. However, the parent compound itself was not synthesized until 1900 by Gabriel and Colman , who converted barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction [2].[1][2]

For the modern drug developer, the pyrimidine ring is not just a nucleobase mimic; it is a versatile template for kinase inhibition, metabolic blockade, and antiviral chain termination. This guide explores the technical evolution of these derivatives, moving from serendipitous isolation to rational design.[3]

Figure 1: The Evolutionary Timeline of Pyrimidine Therapeutics

PyrimidineTimeline Isolation 1885: Pinner names 'Pyrimidine' Synthesis 1900: Gabriel & Colman Parent Synthesis Isolation->Synthesis FiveFU 1957: Heidelberger Synthesizes 5-FU Synthesis->FiveFU Antimetabolite Era AZT 1964/1987: AZT Synthesized & Approved for HIV FiveFU->AZT Antiviral Repurposing Gemcitabine 1990s: Gemcitabine (Nucleoside Analogue) AZT->Gemcitabine Kinase 2000s+: Pyrimidine Kinase Inhibitors Gemcitabine->Kinase Targeted Therapy

Caption: The progression from chemical isolation to multi-modal therapeutic classes.

The Antimetabolite Revolution: 5-Fluorouracil

The discovery of 5-Fluorouracil (5-FU) by Charles Heidelberger in 1957 marks the transition from random screening to rational antimetabolite design [3].

Mechanistic Causality

Heidelberger observed that rat hepatomas utilized radioactive uracil for DNA synthesis more avidly than normal tissue. Reasoning that a fluorine atom at the C-5 position would mimic the size of hydrogen (preventing steric hindrance) while the strength of the C-F bond would prevent the essential methylation step required to convert dUMP to dTMP, he designed 5-FU.

The mechanism is a "suicide inhibition" of Thymidylate Synthase (TS) .

  • Metabolic Activation: 5-FU is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

  • Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. The methylene group from the cofactor 5,10-methylenetetrahydrofolate (CH2THF) attacks the C-6 position.

  • The Blockade: Normally, a proton at C-5 is abstracted to resolve the intermediate. Because the Fluorine at C-5 cannot be abstracted, the enzyme becomes covalently trapped in a ternary complex, halting DNA synthesis (Thymineless Death).

Figure 2: Mechanism of Thymidylate Synthase Inhibition

TS_Inhibition FiveFU 5-Fluorouracil (Prodrug) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Anabolism Complex Covalent Ternary Complex (Irreversible Inhibition) FdUMP->Complex TS_Enzyme Thymidylate Synthase (TS) TS_Enzyme->Complex Folate 5,10-CH2-THF (Cofactor) Folate->Complex DNA_Halt Depletion of dTTP (DNA Synthesis Halt) Complex->DNA_Halt Suicide Inhibition

Caption: The formation of the 'dead-end' complex between FdUMP, Thymidylate Synthase, and Folate.

The Antiviral Paradigm: Repurposing the Scaffold

The history of pyrimidines in virology is a lesson in persistence. Zidovudine (AZT) was originally synthesized by Jerome Horwitz in 1964 as an anticancer agent [4]. It failed because it was not specific enough for tumor cells.

However, in the 1980s, during the HIV crisis, the compound was screened again. It was found that the HIV Reverse Transcriptase (RT) enzyme has a much higher affinity for AZT-triphosphate than human DNA polymerase.

Key Structural Insight: The replacement of the 3'-hydroxyl group (essential for phosphodiester bond formation) with an azido group (-N3) acts as a chain terminator. Once incorporated into the viral DNA, no further nucleotides can be added.

Technical Protocol: Modern Synthesis of Pyrimidine Libraries

While historical methods used simple condensation, modern drug discovery requires high-throughput generation of functionalized dihydropyrimidinones (DHPMs). The Biginelli Reaction is the industry standard for this, often optimized using Lewis acid catalysts or microwave irradiation.

Protocol: Microwave-Assisted Biginelli Synthesis

Objective: Rapid synthesis of a 3,4-dihydropyrimidin-2(1H)-one library for SAR screening.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)[4]

  • Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or similar Lewis Acid.

  • Solvent: Ethanol (or solvent-free).

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, combine the aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and urea.

  • Catalyst Addition: Add 5 mol% Yb(OTf)3. The use of a lanthanide triflate allows for mild conditions and catalyst recovery.

  • Irradiation: Seal the vial and irradiate at 100°C for 10–15 minutes (Power: 150W). Note: Conventional heating requires reflux for 4–8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold ethanol/water (1:1), and recrystallized from hot ethanol.

Self-Validating Checkpoint:

  • Yield: Should exceed 85%.

  • Purity: Check via TLC (Ethyl Acetate:Hexane 3:7). The product should appear as a distinct spot with a lower Rf than the aldehyde.

Figure 3: Synthetic Workflow (Biginelli)

Biginelli Aldehyde Aldehyde (R-CHO) Intermediate Acyl-Imine Intermediate Aldehyde->Intermediate Lewis Acid BetaKeto Ethyl Acetoacetate BetaKeto->Intermediate Lewis Acid Urea Urea/Thiourea Urea->Intermediate Lewis Acid Cyclization Cyclization (Microwave 100°C) Intermediate->Cyclization Product Dihydropyrimidinone (DHPM) Cyclization->Product

Caption: One-pot multicomponent synthesis of DHPM pharmacophores.

Pharmacology & Screening: The Thymidine Rescue Assay

To confirm that a new pyrimidine derivative acts via Thymidylate Synthase inhibition (like 5-FU) rather than general cytotoxicity, a Thymidine Rescue Assay is required. This establishes specific causality.

Rationale: If the drug blocks de novo thymidine synthesis (TS pathway), adding exogenous thymidine (salvage pathway) should reverse the toxicity.

Detailed Protocol:
  • Seeding: Plate cancer cells (e.g., HCT116) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Control: Vehicle only.

    • Drug Only: Gradient concentrations of the pyrimidine derivative (0.1 µM – 100 µM).

    • Rescue Arm: Same drug gradient + 10 µM Thymidine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Data Analysis: Calculate IC50 for both arms.

Interpretation:

  • True TS Inhibitor: The IC50 in the Rescue Arm will be significantly higher (shifted right) compared to the Drug Only arm (often >10-fold shift).

  • General Cytotoxin: The IC50 will remain largely unchanged, indicating the mechanism is independent of thymidine depletion.

Summary of Key Pyrimidine Therapeutics

Drug ClassRepresentative AgentTarget MechanismClinical Indication
Fluoropyrimidines 5-Fluorouracil (5-FU)Thymidylate Synthase (Suicide Inhibition)Colorectal, Breast, GI Cancers
Deoxycytidine Analogs GemcitabineDNA Chain Termination / RNR InhibitionPancreatic, Lung Cancer
Thymidine Analogs Zidovudine (AZT)Reverse Transcriptase (Chain Termination)HIV/AIDS
Kinase Inhibitors Imatinib (Pyrimidine-based)BCR-ABL Tyrosine KinaseCML (Leukemia)

References

  • Pinner, A. (1885).[2] "Über Pyrimidin". Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. Link

  • Gabriel, S., & Colman, J. (1900).[1][2] "Über das Pyrimidin". Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3668. Link

  • Heidelberger, C., et al. (1957).[5][6] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds". Nature, 179, 663–666.[7] Link

  • Horwitz, J. P., Chua, J., & Noel, M. (1964). "Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine". Journal of Organic Chemistry, 29(7), 2076–2078. Link

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research, 33(12), 879–888. Link

Sources

Physicochemical Properties of 5-Nitro-2-pyrimidinol Sodium Salt

[1]

Executive Summary & Chemical Identity

5-Nitro-2-pyrimidinol sodium salt is a specialized heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical scaffolds (e.g., purinergic receptor antagonists) and energetic materials. Unlike its neutral parent, the sodium salt offers enhanced aqueous solubility and nucleophilicity, making it a critical reagent for nucleophilic aromatic substitution (

Property Data / Descriptor
IUPAC Name Sodium 5-nitro-2-pyrimidinolate
Common Synonyms 5-Nitro-2-hydroxypyrimidine sodium salt; 5-Nitro-2(1H)-pyrimidinone sodium salt
CAS Number 1185292-89-0 (Salt); 3264-10-6 (Parent Acid)
Molecular Formula

Molecular Weight 163.07 g/mol
Appearance Yellow to orange crystalline solid
Stoichiometry 1:1 (Anion : Cation)

Molecular Architecture & Solid-State Dynamics

Tautomeric Locking Mechanism

The neutral parent compound, 5-nitro-2-pyrimidinol, exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms. In solution, the electron-withdrawing nitro group (

Upon treatment with a sodium base (NaOH or NaOEt), this equilibrium is irreversibly shifted. The resulting anion is resonance-stabilized, with the negative charge delocalized across the oxygen, the pyrimidine ring nitrogens, and the nitro group oxygen atoms. This "locking" effect prevents the formation of N-alkylated byproducts in favor of O-alkylation during subsequent synthesis steps, although solvent polarity can still influence regioselectivity.

Crystal Packing & Hygroscopicity
  • Ionic Layering: The crystal lattice is dominated by electrostatic interactions between the hard sodium cation (

    
    ) and the hard oxygen anion.
    
  • Hydration Potential: Like many sodium salts of nitro-heterocycles, this compound is hygroscopic . It readily forms hydrates (typically mono- or dihydrates) upon exposure to ambient moisture. This water of hydration can stabilize the crystal lattice but must be accounted for in stoichiometric calculations for synthesis.

  • Thermal Stability: The salt exhibits high thermal stability compared to the neutral parent, often decomposing without melting at temperatures

    
    .
    
Visualization: Tautomerism and Salt Formation Logic

Tautomerismcluster_neutralNeutral Equilibrium (pH < pKa)cluster_saltSalt Formation (pH > pKa)LactamLactam Form(2-one)Dominant in polar solventLactimLactim Form(2-ol)Minor tautomerLactam->LactimProton ShiftAnionDelocalized Anion[N-C-O]⁻ ↔ [NO₂]⁻Lactim->Anion+ NaOH / - H₂OSodiumNa⁺ CounterionAnion->SodiumIonic BondcaptionFig 1. Shift from tautomeric equilibrium to resonance-stabilized anion upon deprotonation.

Solution-Phase Physicochemical Profile

Solubility & Solvent Compatibility

The sodium salt drastically alters the solubility profile compared to the neutral pyrimidinol.

SolventSolubility RatingMechanistic Insight
Water Very High (>200 mg/mL)High dielectric constant supports ionic dissociation.
Methanol/Ethanol Moderate Soluble, often used for recrystallization.
DMSO/DMF High Excellent for

reactions; solvates the anion effectively.
DCM / Chloroform Insoluble Lack of polarity prevents solvation of the ion pair.
Hexane / Toluene Insoluble Completely incompatible.
Acid-Base Properties (pKa)
  • Parent pKa: The pKa of 5-nitro-2-pyrimidinol is estimated at 5.8 – 6.2 .

  • Acidity Driver: The 5-nitro group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    ) effect, pulling electron density from the ring and stabilizing the conjugate base.
  • Implication: The salt is stable in neutral and basic aqueous solutions. In acidic media (pH < 5), it will protonate and precipitate as the neutral free acid.

Analytical Characterization & Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the ionic salt from neutral impurities (e.g., unreacted 2-amino-5-nitropyrimidine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Buffer is essential to control the ionization state.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 300 nm (Nitro group absorbance).

  • System Suitability: Resolution (

    
    ) between free acid and precursor > 2.0.
    
Spectroscopic Identification
  • UV-Vis Spectroscopy:

    • Neutral (pH 4):

      
      .
      
    • Anion (pH 9):

      
      . A significant bathochromic shift  (red shift) confirms the formation of the delocalized anion.
      
  • 1H-NMR (D₂O):

    • The protons at C4 and C6 are equivalent due to symmetry.

    • Shift:

      
       (singlet, 2H). The downfield shift is characteristic of the electron-deficient pyrimidine ring flanked by a nitro group.
      
Visualization: Analytical Decision Tree

AnalyticalWorkflowSampleUnknown Sample(Solid)SolubilitySolubility Test(Water vs. DCM)Sample->SolubilityWaterSolLikely Salt FormSolubility->WaterSolSoluble in H₂OInsoluble in DCMOrganicSolLikely Neutral ParentSolubility->OrganicSolSoluble in DCMInsoluble in H₂OpHCheckpH CheckWaterSol->pHCheckDissolve in H₂ONeutralpHNeutralpHpHCheck->NeutralpHpH ~7-8HPLCHPLC-UV(Buffer pH 5.5)NeutralpH->HPLCConfirm PurityUVShiftλmax ~335 nm(Anionic Form)HPLC->UVShiftUV SpectrumcaptionFig 2. Analytical workflow to distinguish salt form from neutral parent.

Synthesis & Impurity Profile

Synthetic Route Summary
  • Nitration: 2-Aminopyrimidine

    
     2-Amino-5-nitropyrimidine.
    
  • Hydrolysis: 2-Amino-5-nitropyrimidine

    
    
    
    
    5-Nitro-2-pyrimidinol (Neutral).
  • Salt Formation: 5-Nitro-2-pyrimidinol +

    
     (aq) 
    
    
    5-Nitro-2-pyrimidinol Sodium Salt .
Critical Impurities
  • Inorganic Salts: Sodium nitrate (

    
    ) or Sodium sulfate (
    
    
    ) from the neutralization steps. Detection: Ion chromatography or Residue on Ignition (ROI).
  • Precursor: 2-Amino-5-nitropyrimidine. Detection: HPLC (retention time will differ significantly due to the amino group).

Handling and Stability

Safety Considerations
  • Energetic Potential: While the salt is more stable than the free acid, the combination of a nitro group on a heterocyclic ring suggests potential energetic properties. Avoid grinding, friction, or exposure to temperatures

    
    .
    
  • Dust Hazard: Fine crystalline powder can be an inhalation irritant. Use standard PPE (N95/P100 mask, gloves).

Storage Protocol
  • Condition: Store in a tightly sealed container under inert atmosphere (

    
     or 
    
    
    ) if possible.
  • Desiccation: Essential due to hygroscopicity. Store with silica gel or molecular sieves.

  • Shelf Life: Stable for >2 years if kept dry and away from strong acids.

References

  • PubChem. (2025).[1][2] 5-Nitropyrimidin-2-amine (Precursor Data).[1][3] National Library of Medicine. [Link]

  • ChemSrc. (2025). 5-Nitro-2-pyrimidinol sodium salt CAS 1185292-89-0.[4][Link]

  • Aakeröy, C. B., et al. (1998).[1] Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions. Journal of the American Chemical Society.[1] [Link]

Molecular weight and formula of 5-Nitro-2-pyrimidinol sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Application in Drug Development

Part 1: Executive Summary & Chemical Identity

5-Nitro-2-pyrimidinol sodium salt is a critical heterocyclic intermediate used primarily in the synthesis of high-value pharmaceutical ingredients (APIs), particularly nucleoside analogs and adrenergic receptor agonists. Its electron-deficient pyrimidine ring, functionalized with a nitro group at the C5 position, makes it a versatile electrophile and precursor for reduction to amino-pyrimidines.

This guide addresses the precise stoichiometry, handling, and synthesis of the sodium salt form, distinguishing it from the parent acid to ensure accurate molar dosing in research and manufacturing.

Core Chemical Data
ParameterValueNotes
Chemical Name Sodium 5-nitropyrimidin-2-olateIUPAC Systematic Name
Parent Compound 5-Nitro-2-pyrimidinol (5-Nitro-2(1H)-pyrimidinone)CAS: 3264-10-6
Salt CAS Number 1185292-89-0Specific to the sodium salt form
Molecular Formula C₄H₂N₃NaO₃ Anhydrous basis
Molecular Weight 163.07 g/mol Anhydrous basis
Appearance Yellow to orange crystalline powderHygroscopic
Solubility Soluble in Water, DMSO; slightly soluble in EthanolpH dependent stability
pKa (Parent) ~6.86Weakly acidic (OH/NH proton)

Critical Stoichiometry Note: Commercial samples are often supplied as hydrates (e.g., monohydrate or dihydrate). Researchers must verify the certificate of analysis (CoA) for water content (Karl Fischer titration) to adjust the molecular weight used in molarity calculations.

  • Monohydrate MW: ~181.09 g/mol

  • Dihydrate MW: ~199.10 g/mol

Part 2: Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of 5-nitro-2-pyrimidinol is essential for predicting its reactivity and the site of salt formation.

Tautomeric Equilibrium

In solution, the parent compound exists in equilibrium between the lactim (2-hydroxypyrimidine) and lactam (2(1H)-pyrimidinone) forms. The presence of the strong electron-withdrawing nitro group at position 5 significantly increases the acidity of the proton, facilitating salt formation with sodium bases.

  • Lactam Form (Dominant): The proton resides on N1.

  • Anion Form (Salt): Upon deprotonation by NaOH, the negative charge is delocalized between the oxygen and the ring nitrogens (N1/N3), stabilizing the salt.

Visualization of Structure and Salt Formation

The following diagram illustrates the tautomerism and the resulting resonance-stabilized anion found in the sodium salt.

Tautomerism Lactim Lactim Form (2-Hydroxy) Lactam Lactam Form (2(1H)-Pyrimidinone) *Dominant Neutral* Lactim->Lactam Tautomerism Intermediate Deprotonation (+ NaOH) Lactam->Intermediate - H+ Salt Sodium Salt (Resonance Stabilized Anion) Intermediate->Salt + Na+

Figure 1: Tautomeric shift from lactim to lactam, followed by base-mediated conversion to the sodium salt.[1]

Part 3: Synthesis & Preparation Protocol

While the parent compound is commercially available, the sodium salt is often prepared in situ or isolated for specific stability requirements.

Synthesis Workflow

Objective: Preparation of 5-Nitro-2-pyrimidinol Sodium Salt from 2-Hydroxypyrimidine.

Reagents:

  • 2-Hydroxypyrimidine hydrochloride

  • Fuming Nitric Acid (

    
    )
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Sodium Hydroxide (NaOH)

Protocol:

  • Nitration (Parent Synthesis):

    • Dissolve 2-hydroxypyrimidine in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       while maintaining temperature <10°C (Exothermic!).
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Pour onto crushed ice. The yellow precipitate (5-Nitro-2-pyrimidinol) is filtered and dried.

  • Salt Formation:

    • Suspend the dried parent compound in Methanol (MeOH).

    • Add 1.05 equivalents of Sodium Methoxide (NaOMe) or NaOH (dissolved in minimal water).

    • Reflux for 30 minutes.

    • Cool to 0°C. The sodium salt precipitates.

    • Filter and wash with cold diethyl ether to remove excess base.

Process Flow Diagram

Synthesis cluster_0 Stage 1: Nitration cluster_1 Stage 2: Salt Formation Start 2-Hydroxypyrimidine (HCl Salt) AcidMix Dissolve in H2SO4 Add HNO3 (fuming) @ <10°C Start->AcidMix Quench Quench on Crushed Ice Precipitate Formation AcidMix->Quench Parent 5-Nitro-2-pyrimidinol (Solid) Quench->Parent Suspend Suspend in MeOH Parent->Suspend BaseRxn Add NaOH or NaOMe Reflux 30 min Suspend->BaseRxn Isolate Cool & Filter Wash w/ Ether BaseRxn->Isolate Final 5-Nitro-2-pyrimidinol Sodium Salt Isolate->Final

Figure 2: Step-by-step synthesis pathway from starting material to isolated sodium salt.

Part 4: Analytical Characterization (QC)

To ensure scientific integrity, the synthesized salt must be validated using the following methods.

Proton NMR ( H-NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Signal: The parent pyrimidine ring has two equivalent protons at positions 4 and 6 due to the symmetry induced by the C2-oxygen and C5-nitro group.

  • Shift: Look for a distinctive singlet in the aromatic region, typically between

    
     9.0 and 9.6 ppm .
    
    • Note: The shift may move slightly upfield in the salt form compared to the neutral parent due to increased electron density from the anion.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Nitro group absorption).

Handling & Stability
  • Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.

  • Safety: Nitro-pyrimidines can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C).

  • Incompatibility: Strong acids (regenerates the parent), strong reducing agents.

References

  • PubChem. (n.d.). 5-Nitro-2-pyrimidinol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025). 5-Nitro-2-pyrimidinol sodium salt CAS 1185292-89-0.[3] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitration of Pyrimidines: General Procedures. Retrieved from [Link]

Sources

The Pyrimidine Nucleus: From Biosynthetic Origins to Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine nucleus (1,3-diazine) is not merely a passive structural element of DNA and RNA; it is a dynamic metabolic hub and a privileged scaffold in medicinal chemistry. For researchers and drug developers, understanding the pyrimidine ring extends beyond Watson-Crick base pairing—it involves mastering the delicate balance between de novo biosynthesis and salvage pathways, a duality often exploited in oncology. This guide dissects the biological significance of the pyrimidine core, detailing its metabolic origins, its role as a kinase-inhibitor scaffold, and the experimental protocols required to validate pyrimidine-targeted therapeutics.

The Chemical Core: 1,3-Diazine Properties

The biological ubiquity of the pyrimidine ring stems from its unique electronic properties. Unlike its purine counterpart, the pyrimidine ring is a monocyclic, six-membered aromatic system containing two nitrogen atoms at positions 1 and 3.[1][2]

  • π-Deficiency: The electronegative nitrogen atoms pull electron density from the ring carbons, making the nucleus π-deficient. This makes positions C2, C4, and C6 susceptible to nucleophilic attack—a property utilized by enzymes like Thymidylate Synthase (TS) during the methylation of dUMP to dTMP.

  • Hydrogen Bonding: The N3 atom acts as a hydrogen bond acceptor, while the exocyclic groups (e.g., amino at C4 in cytosine, carbonyl at C2 in thymine) act as donors/acceptors. This specific H-bond geometry is the physical basis of the genetic code's fidelity.

  • Metabolic Stability: The aromatic stability of the ring allows it to persist in the cellular environment, resisting non-enzymatic hydrolysis while remaining reactive enough for enzymatic modification.

Biosynthetic Duality: De Novo vs. Salvage

A critical concept for drug development is that healthy differentiated cells and rapidly proliferating cancer cells source their pyrimidines differently.[3]

The De Novo Pathway (The Cancer Dependency)

Rapidly dividing cells (e.g., neoplastic tissues) have a high demand for nucleotides and rely heavily on de novo synthesis.[3][4] This pathway builds the pyrimidine ring from scratch using bicarbonate, glutamine, and ATP.[4]

  • Key Enzyme Complex: The process is initiated by the CAD complex (Carbamoyl phosphate synthetase II, Aspartate transcarbamylase, and Dihydroorotase).

  • The Mitochondrial Link: Uniquely, the fourth step involves Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane.[5] It couples pyrimidine synthesis to the electron transport chain (via Ubiquinone), making it a metabolic vulnerability in cancer cells under hypoxic conditions.

The Salvage Pathway (The Resistance Route)

Differentiated cells often recycle free bases (uracil, cytidine) via the salvage pathway.[6]

  • Key Enzymes: Uridine-Cytidine Kinase (UCK) and Thymidine Kinase (TK).

  • Therapeutic Relevance: Many viral kinases (e.g., HSV-TK) are promiscuous, allowing the activation of nucleoside prodrugs (like Acyclovir) in infected cells only. Conversely, upregulation of salvage enzymes in cancer can lead to resistance against de novo inhibitors.

Visualization: Pyrimidine Biosynthesis & Salvage Logic

PyrimidinePathways cluster_denovo De Novo Synthesis (Cytosol & Mitochondria) cluster_salvage Salvage Pathway Glutamine Glutamine + HCO3- + ATP CAD CAD Complex Glutamine->CAD CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA DHO Dihydroorotate CA->DHO DHODH DHODH (Mitochondrial) DHO->DHODH Oxidation (Requires CoQ) CAD->CP Orotate Orotate DHODH->Orotate UMPS UMP Synthase UMP UMP (Uridine Monophosphate) UMPS->UMP Orotate->UMPS RNA/DNA Synthesis RNA/DNA Synthesis UMP->RNA/DNA Synthesis Uridine Extracellular Uridine UCK Uridine-Cytidine Kinase (UCK) Uridine->UCK UCK->UMP

Figure 1: The dual origins of the pyrimidine nucleus. Note the mitochondrial localization of DHODH, a unique metabolic bottleneck targeted by drugs like Leflunomide and Brequinar.

Therapeutic Exploitation

The pyrimidine nucleus serves as a "privileged scaffold" in two distinct pharmacological classes: Antimetabolites and Kinase Inhibitors.

Antimetabolites (False Substrates)

These drugs mimic the pyrimidine structure to inhibit biosynthesis or induce DNA damage.

DrugClassMechanism of ActionKey Indication
5-Fluorouracil (5-FU) FluoropyrimidineInhibits Thymidylate Synthase (TS) via ternary complex formation (FdUMP-TS-Folate).[7]Colorectal, Breast, GI Cancers
Gemcitabine Cytidine AnalogInhibits Ribonucleotide Reductase (RNR) ; acts as a DNA chain terminator.[8]Pancreatic, NSCLC
Leflunomide DHODH InhibitorInhibits de novo synthesis by blocking electron transfer to Ubiquinone.Rheumatoid Arthritis (Active metabolite: Teriflunomide)
Azacitidine Epigenetic ModifierInhibits DNA Methyltransferase (DNMT) ; incorporates into RNA/DNA.Myelodysplastic Syndromes (MDS)
Kinase Inhibitors (The Hinge Binder)

In kinase inhibitors, the pyrimidine ring (often fused, e.g., pyrazolo[1,5-a]pyrimidine) frequently acts as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase.

  • Example: Larotrectinib (TRK inhibitor) utilizes a pyrazolo[1,5-a]pyrimidine core to anchor the molecule within the ATP pocket, demonstrating the scaffold's versatility beyond nucleic acid metabolism.

Experimental Protocols: Validating Pyrimidine Targets

As an application scientist, you must validate that a compound is indeed acting via the pyrimidine pathway and not through off-target toxicity.

Protocol 1: DHODH Inhibition Assay (DCIP Reduction)

Objective: To measure the inhibition of Dihydroorotate Dehydrogenase activity in vitro. Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing the cofactor Ubiquinone (CoQ). In this assay, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. DCIP is blue (oxidized) and turns colorless (reduced).

Materials:

  • Recombinant Human DHODH.[9]

  • Substrate: L-Dihydroorotate (DHO).

  • Cofactor: Decylubiquinone (CoQ analog).

  • Chromogen: DCIP (60 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

  • Preparation: Mix Buffer, DHODH enzyme, CoQ, and DCIP in a 96-well plate.

  • Inhibitor Addition: Add test compounds (DMSO stock) and incubate for 10 mins at 25°C.

  • Initiation: Add L-Dihydroorotate to start the reaction.

  • Readout: Monitor absorbance decrease at 600 nm (loss of blue color) over 10–20 minutes.

  • Analysis: Calculate IC50 based on the slope of DCIP reduction relative to DMSO control.

Protocol 2: The "Uridine Rescue" (Mechanism Validation)

Objective: To confirm that a drug's cytotoxicity is due to pyrimidine depletion (on-target) rather than general toxicity. Logic: If a drug blocks de novo synthesis (e.g., DHODH or CAD inhibition), the cells starve of UMP. Adding exogenous Uridine allows cells to use the Salvage Pathway (via UCK), bypassing the block. If cell growth is restored, the mechanism is confirmed.

Workflow:

  • Seed Cells: Plate cancer cells (e.g., A549) in 96-well plates.

  • Treatment Arms:

    • Arm A: Vehicle (DMSO).

    • Arm B: Drug (at IC90 concentration).

    • Arm C: Drug + Uridine (100 µM) .

  • Incubation: 72 hours.

  • Readout: Cell viability assay (CellTiter-Glo or MTT).

  • Interpretation:

    • Arm B = Dead, Arm C = Alive: Confirmed Pyrimidine Synthesis Inhibition.

    • Arm B = Dead, Arm C = Dead: Off-target toxicity (or downstream DNA damage that cannot be rescued).

Visualization: The Rescue Assay Logic

RescueAssay Start Drug Treatment Check Add Uridine (100 µM)? Start->Check Result1 Cell Death Start->Result1 No Uridine Check->Result1 No Rescue Result2 Cell Survival (Growth) Check->Result2 Rescue Observed Conclusion1 Mechanism: General Toxicity / Non-Pyrimidine Target Result1->Conclusion1 Conclusion2 Mechanism Confirmed: De Novo Pathway Blockade Result2->Conclusion2

Figure 2: Logic flow for the Uridine Rescue Assay. This is a mandatory control experiment when characterizing novel pyrimidine synthesis inhibitors.

References

  • Pyrimidine Biosynthesis and Regulation

    • Evans, D. R., & Guy, H. I. (2004).
  • DHODH as a Cancer Target

    • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.
  • Mechanism of 5-Fluorouracil

    • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[10]

  • Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

    • Bae, H. Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[11] Molecules.

  • DCIP Assay Methodology

    • Munier-Lehmann, H., et al. (2013). Assay of Dihydroorotate Dehydrogenase Activity. Bio-protocol.

Sources

Methodological & Application

Using 5-Nitro-2-pyrimidinol sodium salt in molecular biology assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Utility of 5-Nitro-2-pyrimidinol Sodium Salt in Molecular Biology Assays

Introduction: The Pyrimidine Scaffold in Modern Research

Pyrimidine derivatives represent a cornerstone in medicinal chemistry and molecular biology, forming the structural basis for a vast array of biologically active compounds.[1] Their presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores their biological significance.[2] This inherent biocompatibility has led researchers to explore synthetic pyrimidine analogues for a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3]

The introduction of a nitro group (NO₂) to the pyrimidine ring, as seen in 5-Nitro-2-pyrimidinol, can significantly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing moiety that can participate in crucial molecular interactions, including hydrogen bonding and redox reactions, potentially enhancing binding affinity to target proteins or participating in catalytic mechanisms.[4][5] Nitro-containing compounds are known to act as enzyme inhibitors, with their biological effects often mediated through the reduction of the nitro group within the cellular environment.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of 5-Nitro-2-pyrimidinol sodium salt in a common molecular biology assay: the in vitro protein kinase inhibition assay. While this document establishes a foundational protocol, the principles described herein can be adapted for a variety of enzyme systems.

Principle of the Kinase Inhibition Assay

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a critical process in cellular signaling. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic inhibitors.

This protocol describes a method to determine the inhibitory potential of 5-Nitro-2-pyrimidinol sodium salt against a generic serine/threonine kinase, herein referred to as "Kinase-X." The assay quantifies the amount of ATP consumed during the phosphorylation of a model substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition of Kinase-X. The readout is based on a luminescence signal that is inversely proportional to the amount of kinase activity.

Core Experimental Workflow

The workflow involves incubating the kinase, its substrate, and ATP with varying concentrations of the inhibitor (5-Nitro-2-pyrimidinol sodium salt). After the reaction, a detection reagent is added that simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare Reagent Buffers (Kinase Buffer, ATP) R1 Add Kinase-X Enzyme and Substrate to Plate P2 Prepare Serial Dilution of 5-Nitro-2-pyrimidinol R2 Add Inhibitor Dilutions or Vehicle Control P2->R2 R1->R2 R3 Initiate Reaction with ATP Solution R2->R3 R4 Incubate at RT (e.g., 60 min) R3->R4 D1 Add Kinase Detection Reagent (Stops Reaction) R4->D1 D2 Incubate at RT (e.g., 10 min) D1->D2 D3 Read Luminescence on Plate Reader D2->D3 Data Analysis (IC50) Data Analysis (IC50) D3->Data Analysis (IC50)

Caption: Workflow for the in vitro kinase inhibition assay.

Materials and Reagents

  • 5-Nitro-2-pyrimidinol sodium salt (powder)

  • Kinase-X enzyme (recombinant)

  • Kinase-X substrate (e.g., a generic peptide substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Luminescent Kinase Assay Detection Kit (commercial)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Luminometer plate reader

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 5-Nitro-2-pyrimidinol sodium salt in 100% DMSO. Vortex until fully dissolved. Note: Gentle heating may be required, but check compound stability first.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound stock in a separate 96-well plate (the "compound plate").

    • Add 50 µL of DMSO to columns 2-10.

    • Add 75 µL of 10 mM compound stock to column 1.

    • Transfer 25 µL from column 1 to column 2, mix well, and repeat across the plate to column 10. Column 11 should contain DMSO only (vehicle control). Column 12 will be the "no kinase" control.

  • Kinase Reaction Mix: Prepare a master mix containing the Kinase-X enzyme and its substrate in kinase assay buffer. The final concentration should be 2X the desired reaction concentration.

  • ATP Solution: Prepare a 2X solution of ATP in the kinase assay buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.

Assay Procedure
  • Dispense Compound: Transfer 1 µL from each well of the "compound plate" to the corresponding wells of the final assay plate.

  • Add Kinase Mix: Add 10 µL of the 2X Kinase Reaction Mix to each well of the assay plate. For the "no kinase" control wells (column 12), add 10 µL of buffer without the enzyme.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the specific kinase's activity.

  • Signal Detection: Add 20 µL of the Luminescent Kinase Assay Detection Reagent to each well. This reagent will stop the reaction and initiate the generation of the luminescent signal.

  • Final Incubation: Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). A higher RLU corresponds to more ATP remaining, indicating stronger inhibition.

  • Normalization:

    • The "no kinase" control (or 100% inhibition) is your positive control (Max Signal).

    • The DMSO-only vehicle control (0% inhibition) is your negative control (Min Signal).

  • Calculate Percent Inhibition: % Inhibition = 100 * (Sample RLU - Min Signal) / (Max Signal - Min Signal)

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Sample Data Table
Compound Conc. (µM)Log [Conc.]Avg. RLU% Inhibition
1002.00485,23095.2
33.31.52470,11591.0
11.11.05410,50074.8
3.700.57295,80044.2
1.230.09190,43015.6
0.41-0.39155,2005.8
0.14-0.86141,5001.5
0.05-1.33138,9900.5
0 (DMSO)-137,5000.0
No Kinase-500,000100.0

Based on this illustrative data, the calculated IC₅₀ would be approximately 4.5 µM, a value consistent with inhibitory activities reported for some pyrimidine derivatives.[6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High data variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate.
Low signal window Insufficient kinase activity; Incorrect ATP concentration.Increase kinase concentration or incubation time; Optimize ATP concentration to be near the Km.
IC₅₀ curve is flat Compound is inactive or insoluble at tested concentrations.Verify compound solubility in the final assay buffer; Test a higher concentration range.
IC₅₀ curve is shifted Incorrect compound dilution; Compound degradation.Prepare fresh dilutions for each experiment; Store stock solutions properly as per safety guidelines.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

  • Hazard Identification: 5-Nitro-2-pyrimidinol sodium salt is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from direct sunlight and incompatible materials like strong oxidizing agents.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][12]

Conclusion

5-Nitro-2-pyrimidinol sodium salt, as a representative of the nitropyrimidine class, holds potential for exploration in various molecular biology and drug discovery assays. The protocol detailed here for in vitro kinase inhibition provides a robust framework for assessing its biological activity. By carefully controlling experimental variables and adhering to safety protocols, researchers can effectively characterize the inhibitory properties of this and related compounds, contributing to the broader understanding of the vast chemical space occupied by pyrimidine derivatives.

References

  • Chem-Supply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Li, X., et al. (2015, March 15). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Retrieved from [Link]

  • protocols.io. (2025, February 18). Preparation of pharmacological agents. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Retrieved from [Link]

  • Bukhari, S. N. A., et al. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. Retrieved from [Link]

  • Martinez-Alvarez, L., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • Tamta, H., et al. (2005, October 2). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow). Retrieved from [Link]

  • JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • Javaheri, T., et al. (2022, April 10). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies. Retrieved from [Link]

  • Geronikaki, A. (2020, December 22). Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC - NIH. Retrieved from [Link]

  • Verbitsky, E. V., et al. (2017, July 1). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Retrieved from [Link]

  • Society of Toxicology. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Broad Institute. (2019, April 18). Patent Application Publication. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Ul'yanova, E. A., et al. (2022, April 27). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PMC. Retrieved from [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Action of nitrous acid on some methylpyrimidines. Retrieved from [Link]

  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2025, July 1). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

Sources

In vitro assays using 5-nitropyrimidine-2,4-dione analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the critical in vitro workflows for evaluating 5-nitropyrimidine-2,4-dione (5-nitrouracil) analogues. Historically recognized as "biochemical modulators," these compounds function primarily by inhibiting catabolic enzymes in the pyrimidine pathway. This guide focuses on their dual therapeutic potential: (1) Potentiation of Fluoropyrimidines (via DPD inhibition) and (2) Anti-angiogenesis (via Thymidine Phosphorylase inhibition).

Introduction: The Biochemical Rationale

5-Nitropyrimidine-2,4-dione derivatives are structural mimics of uracil and thymine. Their high electron-withdrawing nitro group at the C-5 position alters the pKa of the N-1 and N-3 protons, significantly impacting binding affinity to pyrimidine-processing enzymes.

Therapeutic Targets:

  • Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in uracil/thymine catabolism.[1][2] Inhibiting DPD prevents the degradation of 5-Fluorouracil (5-FU), increasing its bioavailability and half-life.

  • Thymidine Phosphorylase (TP): Also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[3][4] TP promotes angiogenesis.[3][4][5] Inhibiting TP suppresses tumor neovascularization and prevents the "salvage" of thymidine, which tumors require for DNA replication.

Pathway Visualization

The following diagram illustrates the critical intervention points for 5-nitrouracil analogues within the pyrimidine metabolic network.

PyrimidinePathway cluster_inputs cluster_enzymes cluster_products Thymidine Thymidine TP Thymidine Phosphorylase (TP) (Angiogenic Factor) Thymidine->TP Thymine Thymine Thymidine->Thymine Catabolism FiveFU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FiveFU->DPD DHFU Dihydrofluorouracil (Inactive Metabolite) FiveFU->DHFU Rapid Degradation (>80%) TP->Thymine DPD->DHFU Analogue 5-Nitropyrimidine Analogue (Inhibitor) Analogue->TP Inhibits (Anti-angiogenic) Analogue->DPD Inhibits (Potentiates 5-FU)

Caption: Dual mechanism of action. 5-nitrouracil analogues inhibit TP (blocking angiogenesis) and DPD (preventing 5-FU inactivation).

Module A: Enzymatic Inhibition Assays

Protocol 1: Thymidine Phosphorylase (TP) Inhibition

Rationale: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. This assay measures the formation of thymine spectrophotometrically.[6]

Materials:

  • Enzyme: Recombinant human TP or E. coli TP (commercially available).[4][6]

  • Substrate: Thymidine (10 mM stock).

  • Inhibitor: 5-Nitropyrimidine analogue (dissolved in DMSO).

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).

  • Detection: UV Spectrophotometer (290 nm).

Step-by-Step Workflow:

  • Preparation: Dilute TP enzyme to 0.058 U/well in phosphate buffer.

  • Incubation: In a 96-well UV-transparent plate, mix:

    • 150 µL Phosphate Buffer.[6]

    • 20 µL Enzyme Solution.[6]

    • 10 µL Test Compound (varying concentrations).

    • Control: Use DMSO vehicle only.

    • Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 20 µL of Thymidine (1.5 mM final concentration) to initiate the reaction.

  • Kinetic Read: Immediately monitor absorbance at 290 nm every 30 seconds for 10 minutes.

    • Note: Thymine has a higher extinction coefficient at 290 nm than thymidine. An increase in Abs290 indicates TP activity.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine IC50 by plotting % Inhibition vs. Log[Concentration].
    
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Rationale: DPD reduces uracil/thymine using NADPH as a cofactor. The assay tracks the oxidation of NADPH, which decreases absorbance at 340 nm.

Materials:

  • Enzyme: Liver cytosolic fraction (S9) or purified DPD.

  • Substrate: Uracil or 5-FU.

  • Cofactor: NADPH (0.2 mM final).

  • Buffer: 35 mM Potassium Phosphate (pH 7.4) + 2.5 mM MgCl2 + 1 mM DTT (DTT is critical to maintain DPD stability).

Step-by-Step Workflow:

  • Baseline: Mix Buffer, DPD source, and Test Analogue in a cuvette/plate. Incubate at 37°C for 5 minutes.

  • Substrate Addition: Add NADPH (0.2 mM) and Uracil (20 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

  • Validation: Run a positive control using Gimeracil (a known potent DPD inhibitor).

  • Interference Check: Ensure the 5-nitro analogue does not absorb significantly at 340 nm. If it does, use an HPLC endpoint assay measuring Uracil depletion instead.

Module B: Cellular Efficacy & Potentiation

Protocol 3: 5-FU Potentiation Assay (Combinatorial)

Rationale: 5-nitrouracil analogues are often not potent cytotoxins on their own but dramatically lower the IC50 of 5-FU by preventing its degradation.

Cell Lines:

  • HT-29 or HCT-116 (Colorectal cancer, high DPD expression).

  • MCF-7 (Breast cancer).[7]

Experimental Design (Checkerboard Matrix):

Group Treatment Purpose
A Vehicle (DMSO < 0.5%) Baseline Growth
B 5-FU (Serial Dilution: 0.1 - 100 µM) Determine intrinsic 5-FU IC50
C Analogue (Fixed Low Dose: e.g., 5 µM) Assess intrinsic toxicity (should be low)

| D | 5-FU (Serial Dilution) + Analogue (Fixed) | Measure Shift in IC50 (Potentiation) |

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add compounds according to the matrix above.

  • Duration: Incubate for 72 hours.

  • Readout: Use CellTiter-Glo (ATP) or SRB Assay .

    • Note: Avoid MTT if the nitro compound has redox potential that might directly reduce tetrazolium salts (false positive). SRB (protein staining) is more robust for nitro-compounds.

  • Calculation: Calculate the Potentiation Factor (PF) :

    
    
    
    • Success Criteria: PF > 2.0 indicates significant synergism.

Physicochemical Considerations for Researchers

Solubility & Stability:

  • Acidity: The 5-nitro group increases the acidity of the N-1 proton (pKa drops to ~5.5–6.0).

  • Dissolution: These analogues are often sparingly soluble in water/acid but dissolve readily in mild alkali (pH 8.0) or DMSO.[6]

  • Stability Warning: In highly alkaline solutions (pH > 10), the pyrimidine ring of 5-nitrouracils is susceptible to ring opening (hydrolysis) to form urea derivatives. Always buffer to pH 7.4 immediately after dissolution.

References

  • Liehr, J. G., et al. (2004). Aminoimidazolylmethyluracil Analogues as Potent Inhibitors of Thymidine Phosphorylase and Their Bioreductive Nitroimidazolyl Prodrugs. Journal of Medicinal Chemistry.

  • Fukushima, M., et al. (2000). Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of 5-fluorouracil. Biochemical Pharmacology.
  • Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Measuring Thymidine Phosphorylase Inhibition by Tipiracil.

  • European Medicines Agency (EMA). (2020).[8] Recommendations on DPD testing prior to treatment with fluorouracil.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its fundamental importance is underscored by its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—highlighting its inherent biocompatibility and role in cellular machinery.[1] This structural motif is not merely a biological curiosity; it is a "privileged scaffold" in drug design. The planar structure and electron-rich nitrogen atoms of the pyrimidine ring enable critical hydrogen bonding and π-π stacking interactions with biological targets like enzymes and nucleic acids.[1][3]

This versatility has led to a vast number of FDA-approved drugs incorporating the pyrimidine core, with applications spanning antiviral, antibacterial, anti-inflammatory, and, most notably, anticancer therapies.[2][4] Marketed drugs such as 5-Fluorouracil, Imatinib, and Rosuvastatin showcase the scaffold's adaptability in targeting diverse disease pathways. The synthetic accessibility and the potential for extensive structural diversification have fueled continuous interest among organic and medicinal chemists to develop novel and efficient synthetic methodologies.[4]

This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing pyrimidine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are based on robust, validated methodologies, providing a trustworthy foundation for laboratory application.

Part I: de Novo Synthesis of the Pyrimidine Ring

Building the heterocyclic core from acyclic precursors is the most fundamental approach. These methods offer great flexibility in establishing the initial substitution pattern on the ring.

Chapter 1: The Biginelli Reaction - A Timeless Multicomponent Strategy

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains one of the most powerful and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These DHPMs are not only valuable pharmaceutical targets themselves, exhibiting activities such as calcium channel blockade, but are also versatile intermediates that can be readily oxidized to furnish the fully aromatic pyrimidine ring. The reaction's appeal lies in its operational simplicity and the convergence of three readily available components—an aldehyde, a β-ketoester, and urea or thiourea—in a single step.[6][7]

The precise mechanism of the Biginelli reaction has been a subject of discussion, but the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[6][7] The key steps are:

  • Aldehyde-Urea Condensation: The reaction is initiated by an acid-catalyzed condensation between the aldehyde and urea. This step is often the rate-limiting one.[5]

  • Iminium Ion Formation: The initial adduct dehydrates to form a reactive N-acyliminium ion.

  • Nucleophilic Attack: The enol form of the β-ketoester adds to the iminium ion in a nucleophilic fashion.

  • Cyclization and Dehydration: The final ring closure occurs via an intramolecular attack of the free amino group onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidine product.[7]


// Reactants Aldehyde [label="Ar-CHO\n(Aldehyde)"]; Urea [label="H₂N(C=O)NH₂\n(Urea)"]; Ketoester [label="RCOCH₂CO₂Et\n(β-Ketoester)"];

// Intermediates Acyliminium [label="[Ar-CH=NH(C=O)NH₂]⁺\n(N-Acyliminium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Open-Chain Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product DHPM [label="Dihydropyrimidinone\n(DHPM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {Aldehyde, Urea} -> Acyliminium [label="+ H⁺, -H₂O\n(Rate-limiting)"]; {Acyliminium, Ketoester} -> Adduct [label="Nucleophilic\nAddition"]; Adduct -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> DHPM [label="-H₂O\n(Dehydration)"]; }

Figure 1: Simplified mechanism of the acid-catalyzed Biginelli reaction.

This protocol describes a robust, acid-catalyzed synthesis of Ethyl 4-(5-phenyl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a representative DHPM.

Materials:

  • 5-Phenyl-2-furaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stirring plate/hot plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine the 5-phenyl-2-furaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst, FeCl₃·6H₂O (0.10 eq).[6]

  • Solvent Addition: Add ethanol (approx. 5 mL per mmol of aldehyde) to the flask. The exact volume is not critical but should be sufficient to ensure effective stirring.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80 °C for ethanol) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water (approx. 10x the reaction volume) while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidine derivative.[6]

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Biginelli synthesis. Modern methods often employ Lewis acids or microwave irradiation to improve efficiency.

Catalyst (mol%)SolventConditionsTypical Yield (%)Reference
HCl (catalytic)EthanolReflux, 8-12 h60-85[5]
Yb(OTf)₃ (10%)None (Solvent-free)100 °C, 1-2 h85-95[7]
FeCl₃·6H₂O (10%)EthanolReflux, 4-6 hup to 79[6]
InCl₃ (20%)THFReflux, 10-12 h82-94[7]
NoneNone (Solvent-free)Microwave (150W), 3-5 min88-96[7]

Part II: Post-Synthesis Functionalization of the Pyrimidine Core

While de novo methods establish the initial pyrimidine scaffold, the diversification required for drug discovery often comes from the late-stage functionalization of a pre-formed, halogenated pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this task.[8]

Chapter 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for creating biaryl structures crucial for modulating pharmacological activity.[8][9] Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the ring, which facilitates the initial oxidative addition step in the catalytic cycle.[10][11] Even typically less reactive chloro-pyrimidines can undergo coupling effectively.[11] Microwave-assisted protocols have revolutionized this chemistry, reducing reaction times from hours to minutes.[10]

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.[8]


// Nodes in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R¹-Pd(II)-X L₂\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="R¹-Pd(II)-R² L₂\n(Transmetalation\nComplex)", fillcolor="#FBBC05", fontcolor="#202124"];

// External species PyrX [label="Pyr-X\n(Halopyrimidine)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R-B(OH)₂\n(Boronic Acid)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pyr-R\n(Coupled Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Trans [label="Transmetalation"]; Trans -> Pd0 [label="Reductive\nElimination"];

// Connections to external species PyrX -> OxAdd [style=dashed]; Boronic -> Trans [style=dashed]; Base -> Trans [style=dashed, label="Activation"]; Trans -> Product [style=dashed]; }

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol details an efficient microwave-assisted coupling of 2,4-dichloropyrimidine with phenylboronic acid, a model reaction for library synthesis.[10]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 eq)

  • Phenylboronic acid (0.5 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 eq)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave reactor

Procedure:

  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol).[10]

  • Solvent Addition: Add 6 mL of the 1,4-dioxane/H₂O (2:1) solvent mixture to the vial.

  • Sealing and Reaction: Securely seal the vial with a cap. Place it inside the microwave reactor cavity.

  • Microwave Irradiation: Program the reactor to heat the mixture to 100 °C and hold for 15 minutes with stirring.[10]

  • Work-up: After the reaction is complete, cool the vial to a safe handling temperature. Dilute the reaction mixture with ethyl acetate and pass it through a small plug of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-phenylpyrimidine.

The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize typical screening results for a model reaction.

Table 1: Catalyst Screening [10]

Catalyst (5 mol%) Yield (%)
Pd(PPh₃)₄ 65
Pd(dppf)Cl₂ 58
Pd(OAc)₂ 35
PdCl₂(PPh₃)₂ 42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Base Screening [10]

Base (3.0 eq) Yield (%)
K₂CO₃ 65
Na₂CO₃ 61
Cs₂CO₃ 55
K₃PO₄ 48

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Part III: Synthesis of Fused Pyrimidine Systems

The fusion of a pyrimidine ring with other heterocyclic or carbocyclic systems generates scaffolds with unique three-dimensional shapes and pharmacological properties. The Gould-Jacobs reaction is a classic and effective method for creating fused 4-quinolinone structures, which can be adapted to produce fused pyrimidine systems.[3]

Chapter 3: The Gould-Jacobs Reaction

The Gould-Jacobs reaction synthesizes 4-hydroxyquinoline derivatives through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][12] By replacing the aniline with an aminopyrimidine, this reaction becomes a powerful tool for constructing fused pyrimido-pyrimidine systems.[13]

  • Condensation: The reaction begins with a nucleophilic attack from the amino group of the aminopyrimidine onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate.[3][12]

  • Thermal Cyclization: High temperatures (often >250 °C) are required to induce a 6-electron electrocyclization, which forms the new fused ring. This step is often facilitated by a high-boiling solvent like Dowtherm A or, more recently, by solvent-free microwave irradiation.[12][13]

  • Tautomerization: The resulting product typically exists in the more stable 4-oxo tautomeric form.


// Reactants Aminopyrimidine [label="Aminopyrimidine"]; DEEM [label="Diethyl\nethoxymethylenemalonate\n(DEEM)"];

// Steps and Intermediates Step1 [label="Condensation\n(100-130 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Acyclic Intermediate\n(-EtOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Thermal Cyclization\n(>250 °C or MW)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Fused Pyrimido-pyrimidine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Aminopyrimidine, DEEM} -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 3: General workflow for the Gould-Jacobs synthesis of fused pyrimidines.

This protocol describes a rapid, solvent-free microwave synthesis of a fused pyrimido[1,2-c]pyrrolo[3,2-e]pyrimidine system.[3][13]

Materials:

  • Appropriate aminopyrimidine precursor (e.g., furo[2,3-d]pyrimidine-4-amine) (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave synthesis vial (2.5 mL)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the aminopyrimidine (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and the reaction medium.[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 200-220 °C and hold for 15-25 minutes.

  • Isolation: After the reaction, cool the vial to room temperature. A solid precipitate of the product should form.

  • Purification: Filter the solid product and wash thoroughly with a cold solvent like acetonitrile or ethanol to remove the excess DEEM.

  • Drying: Dry the resulting solid under vacuum to yield the purified fused pyrimidine product.

Conclusion and Future Directions

The synthetic methodologies outlined in this guide—from the classic multicomponent Biginelli reaction to modern palladium-catalyzed cross-couplings—represent a powerful and versatile toolkit for the medicinal chemist. The choice of strategy depends on the desired substitution pattern and the overall synthetic goal, whether it be the rapid generation of a core scaffold or the fine-tuning of activity through late-stage functionalization.

The future of pyrimidine synthesis in drug discovery will likely focus on several key areas. The development of more sustainable and "green" methodologies, utilizing recyclable catalysts and minimizing solvent waste, is an ongoing priority.[14] Furthermore, the integration of computational tools and machine learning is poised to accelerate the design and optimization of synthetic routes and predict the biological activity of novel derivatives.[1] As our understanding of disease biology deepens, these advanced synthetic strategies will be crucial in developing the next generation of targeted, pyrimidine-based therapeutics.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • Biginelli reaction - Wikipedia. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Bentham Science. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. ChemistrySelect. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction. Merck. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - Bioengineer.org. Available at: [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Prins reaction - Wikipedia. Available at: [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • The Prins Reaction: Advances and Applications - Bentham Science Publisher. Available at: [Link]

  • Recent Advances in the Prins Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Prins Reaction | NROChemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Pyrimidine Chemistry & Biology Ticket ID: PYR-EXP-992

Mission Statement

Welcome to the Pyrimidine Technical Support Center. This guide addresses the specific, high-frequency failure modes encountered when working with pyrimidine scaffolds (cytosine, thymine, uracil, and their isosteres). Unlike general organic chemistry, pyrimidines possess unique electronic properties—specifically lactam-lactim tautomerism and high crystal lattice energy—that frequently derail synthesis, purification, and biological screening.

Module 1: Synthesis & Derivatization

Issue: "I am getting a mixture of N-alkylated and O-alkylated products."

Diagnosis: You are fighting Lactam-Lactim Tautomerism . In basic conditions, the pyrimidine ring deprotonates to form an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen (hard nucleophile) and the nitrogen (soft nucleophile) compete for the electrophile. Simple alkyl halides often result in O-alkylation (the kinetic product) or mixtures, rather than the desired N1-alkylation (thermodynamic product) required for nucleoside mimetics.

The Solution: The Vorbrüggen Coupling Protocol Do not rely on simple S_N2 reactions with bases like K2CO3. Switch to silyl-Hilbert-Johnson (Vorbrüggen) chemistry.[1] This method locks the oxygen in a silyl ether (lactim) form, directing the electrophile to the N1 position via a specific mechanism involving a Lewis Acid.

Standard Operating Procedure (SOP): Vorbrüggen Coupling
  • Silylation (Activation): Convert the pyrimidine base to its bis-trimethylsilyl (TMS) derivative using BSA (N,O-bis(trimethylsilyl)acetamide) or HMDS (hexamethyldisilazane).[2] This increases solubility and nucleophilicity.

  • Coupling: React the silylated base with a protected sugar/linker acetate in the presence of a Lewis Acid (TMSOTf is preferred over SnCl4 for easier workup).

  • Mechanism: The Lewis acid generates an oxocarbenium ion stabilized by the neighboring group (usually a C2-acyl), forming a 1,2-acyloxonium ion. This blocks the alpha-face, forcing the base to attack from the beta-face (stereocontrol).

Vorbruggen_Workflow Base Pyrimidine Base (Insoluble) Silylation Silylation (BSA/HMDS, 80°C) Base->Silylation Activation SilylatedBase Bis-TMS Intermediate (Soluble Lactim) Silylation->SilylatedBase Coupling Lewis Acid Coupling (TMSOTf, DCM/MeCN) SilylatedBase->Coupling + Sugar/Linker Intermediate Sigma-Complex Coupling->Intermediate Friedel-Crafts like Product N1-Nucleoside (Beta-anomer) Intermediate->Product Desilylation

Figure 1: The Vorbrüggen workflow ensures regioselectivity (N1) and stereoselectivity (Beta) by utilizing silyl-protection to direct attack.

Module 2: Solubility & Formulation

Issue: "My compound precipitates in cell culture media despite dissolving in DMSO."

Diagnosis: Pyrimidines are notorious for "Brick Dust" behavior. They possess high melting points and high Crystal Lattice Energy due to strong intermolecular hydrogen bonding and pi-stacking (flat aromatic rings). When you dilute a DMSO stock into aqueous media, the hydrophobic effect forces the planar molecules to aggregate immediately, often forming micro-crystals that are invisible to the naked eye but crash out of solution.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stock Conc. Reduce from 10mM to 1-5mM 10mM stocks often exceed the thermodynamic solubility limit upon aqueous dilution (1:1000).
Cosolvent Add PEG400 (20%) or Captisol Disrupts pi-stacking aggregates that water promotes.
Mixing Pre-dilute in intermediate solventDo not pipette 100% DMSO directly into media. Dilute DMSO 1:10 with PBS first, then add to media.
Detection Nephelometry / DLSVisual inspection fails to detect micro-precipitates (1-10µm) that cause false negatives in assays.

Module 3: Analytical Characterization (HPLC/LC-MS)

Issue: "I see broad, tailing peaks and poor resolution in HPLC."

Diagnosis: This is the Silanol Effect .[3] Pyrimidine nitrogens are basic (pKa ~ 4-5 for cytosine derivatives). Standard C18 columns contain residual silanol groups (Si-OH) on the silica surface. These silanols are acidic.[3]

  • Mechanism: The basic pyrimidine nitrogen becomes protonated or hydrogen-bonds strongly with the ionized silanol (Si-O⁻), causing secondary retention mechanisms (tailing).

The Solution: pH Modification and Column Selection [3]

  • The "High pH" Strategy: Use a hybrid-particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) that can withstand pH > 10.

    • Why: At pH 10, the pyrimidine is completely deprotonated (neutral), eliminating the electrostatic interaction with silanols.

  • The "Ion Pairing" Strategy: If you must use low pH (for MS sensitivity), add an ion-pairing agent like Trifluoroacetic Acid (TFA) or use a "Shielded" phase.

    • Warning: TFA suppresses ionization in Mass Spec (signal loss). Formic acid is weaker but often insufficient to mask silanols for basic pyrimidines.

HPLC_Tailing cluster_solution The Fix Analyte Basic Pyrimidine (Positive Charge) Interaction Electrostatic Drag Analyte->Interaction Binds to Silanol Residual Silanol (Si-O-) Silanol->Interaction Result Peak Tailing (Asymmetry > 1.5) Interaction->Result Causes HighPH High pH (>10) Neutralizes Analyte HighPH->Interaction Eliminates

Figure 2: Mechanism of peak tailing. Basic pyrimidines bind to acidic silanols. High pH buffers neutralize the analyte, restoring peak symmetry.

Module 4: Biological Assay Interference

Issue: "My IC50 values vary wildly between different cell lines."

Diagnosis: You are likely ignoring Cytidine Deaminase (CDA) expression levels.

  • The Trap: CDA is an enzyme present in high levels in the liver and varying levels in cancer cell lines. It rapidly deaminates Cytidine analogs (e.g., Gemcitabine, Ara-C) into Uracil analogs.

  • The Consequence: The Uracil derivative is often biologically inactive (or has a completely different mechanism). If Cell Line A has high CDA and Cell Line B has low CDA, your compound is being metabolized at different rates inside the well.

The Solution: The THU Control Always run a parallel assay with Tetrahydrouridine (THU) .

  • Protocol: Pre-treat cells with 10-50 µM THU (a potent CDA inhibitor) 30 minutes before adding your pyrimidine compound.

  • Interpretation:

    • If potency increases with THU: Your compound is being degraded by CDA.

    • If potency is unchanged: Your compound is stable to deamination.

References

  • Vorbrüggen Coupling Mechanism

    • Synthesis of Nucleosides.[1][2] Wikipedia.

    • [Link]

  • HPLC Tailing & Silanol Interactions

    • Troubleshooting Peak Shape Problems in HPLC.
    • [Link]

  • Lactam-Lactim Tautomerism

    • Investigation of the lactam-lactim Tautomerism. Bentham Science.
    • [Link]

  • Cytidine Deaminase Interference

    • Cytidine Deaminase Axis Modulated by miR-484 Differentially Regulates Cell Prolifer
    • [Link]

  • Compound Precipitation in DMSO

    • Compound Precipitation in High-Concentration DMSO Solutions.[4] Journal of Biomolecular Screening (via ResearchGate).[4]

    • [Link]

Sources

Technical Support Center: 5-Nitro-2-pyrimidinol Sodium Salt Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Nitro-2-pyrimidinol sodium salt (CAS 1185292-89-0). It addresses the unique physicochemical properties of this compound—specifically its pH-dependent solubility, optical interference, and redox susceptibility—to ensure assay robustness.

Executive Summary

Compound Profile: 5-Nitro-2-pyrimidinol sodium salt is the ionized form of 5-nitropyrimidin-2-ol. Unlike its neutral parent, the salt exhibits enhanced aqueous solubility. However, it is prone to proton-driven precipitation in acidic buffers and can act as a spectral interferent in UV/Vis assays due to the nitro chromophore.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): As a scaffold for kinase or glycosyltransferase inhibitors.

  • Impurity Profiling: As a reference standard for genotoxic impurities in pyrimidine-based drug synthesis.

  • Metabolic Assays: As a substrate for nitroreductases.

Part 1: Core Optimization Protocols
Protocol A: Solubility & Stock Preparation (The "Self-Validating" System)

Goal: Prevent "silent precipitation" where micro-aggregates skew concentration data.

The Mechanism: The sodium salt dissociates in water. However, if the assay buffer pH is near or below the pKa of the pyrimidinol nitrogen (approx. pKa ~6-7), the compound protonates to the neutral, less soluble form.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the sodium salt in deionized water (pH > 7.5) or 100% DMSO to 50–100 mM.

    • Critical Check: Vortex for 30 seconds. Inspect for turbidity against a dark background.

  • Working Solution (The Stress Test): Dilute the stock 1:100 into your specific Assay Buffer (e.g., PBS pH 7.4).

    • Validation: Measure Absorbance at 600 nm (OD600). If OD600 > 0.01 compared to buffer blank, micro-precipitation is occurring.

    • Correction: If precipitation occurs, add 0.01% Triton X-100 or shift buffer pH to 7.8–8.0.

Protocol B: Spectral Interference Correction

Goal: Eliminate false inhibition/activation signals caused by the nitro group's absorbance.

The Issue: Nitro-aromatics typically absorb strongly between 280 nm and 380 nm , often tailing into the visible range (yellowish tint). This interferes with:

  • NADH/NADPH assays (read at 340 nm).

  • p-Nitrophenol assays (read at 405 nm).

Experimental Setup:

  • Prepare a dilution series of 5-Nitro-2-pyrimidinol sodium salt (0, 10, 50, 100, 500 µM) in assay buffer.

  • Perform a Spectral Scan (250 nm – 500 nm) .

  • Data Analysis:

Assay ReadoutWavelengthInterference RiskMitigation Strategy
NADH/NADPH 340 nmHIGH Use fluorescence (Ex 340/Em 460) instead of absorbance.
pNA/pNP 405 nmMODERATE Subtract compound-only blank at every concentration.
MTT/Resazurin 570/590 nmLOW Safe window; negligible interference.[1]
Part 2: Troubleshooting Guide & FAQs

Q1: I see a time-dependent loss of signal in my cell-based assay. Is the compound unstable? Diagnosis: Likely Metabolic Reduction . Explanation: In live-cell assays (e.g., bacterial or mammalian), cellular nitroreductases can reduce the 5-nitro group to an amine (5-amino-2-pyrimidinol). This changes the compound's pharmacophore and absorbance properties. Solution:

  • Perform a stability check: Incubate compound with cell lysate for 1, 4, and 24 hours.

  • Analyze via LC-MS. If the mass shifts by -30 Da (reduction of -NO2 to -NH2) or -16 Da (nitroso intermediate), metabolic instability is the cause.

  • Fix: Use a shorter incubation time (< 2 hours) or include a nitroreductase inhibitor (if biologically appropriate).

Q2: My IC50 curve is bell-shaped or erratic. What is happening? Diagnosis: Compound Aggregation or Inner Filter Effect . Explanation:

  • Aggregation: At high concentrations, the neutral form aggregates, sequestering the enzyme/target non-specifically.

  • Inner Filter Effect: The compound absorbs the excitation or emission light in fluorescence assays. Solution:

  • Add 0.01% Tween-20 to the buffer to break aggregates.

  • Check the Optical Density (OD) of the compound at the excitation wavelength. If OD > 0.1, dilute the sample or use a correction factor.

Q3: How do I validate the concentration for a "Genotoxic Impurity" standard? Context: If using this salt as a reference standard for impurity quantification (e.g., in Ticagrelor synthesis). Protocol:

  • Linearity Range: 0.1 ppm to 100 ppm relative to the API.

  • Matrix Effect: Spike the salt into the API solution. Compare the peak area of the spiked sample vs. pure standard.

  • Recovery: Must be 80–120%. If low, the API matrix might be buffering the pH down, causing the salt to protonate and precipitate on the column. Buffer the mobile phase to pH 7.5 .

Part 3: Optimization Logic Visualization

The following diagram illustrates the decision tree for optimizing the concentration and handling of 5-Nitro-2-pyrimidinol sodium salt.

OptimizationWorkflow Start Start: 5-Nitro-2-pyrimidinol Na Salt SolubilityCheck Step 1: Solubility Check (Buffer pH vs. pKa) Start->SolubilityCheck Precipitation Turbidity Detected? SolubilityCheck->Precipitation AdjustPH Action: Increase pH > 7.5 or Add 0.01% Triton X-100 Precipitation->AdjustPH Yes SpectralCheck Step 2: Spectral Scan (250-500 nm) Precipitation->SpectralCheck No AdjustPH->SolubilityCheck Interference Absorbance at Assay Lambda? SpectralCheck->Interference SwitchMode Action: Switch to Fluorescence or Use Background Subtraction Interference->SwitchMode Yes CellAssay Step 3: Cell-Based Assay Interference->CellAssay No SwitchMode->CellAssay Metabolism Signal Drift? CellAssay->Metabolism ShortenTime Action: Reduce Incubation Check for Nitro-Reduction Metabolism->ShortenTime Yes FinalProtocol Optimized Protocol Generated Metabolism->FinalProtocol No ShortenTime->FinalProtocol

Caption: Decision tree for troubleshooting solubility, spectral interference, and metabolic stability during assay development.

References
  • Vertex Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Institutes of Health (PMC).

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs Technical Resources.

  • Javaheri, M., et al. (2022).[2][3] The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies.

  • Reddy, P.R., et al. (2024).[4][5] A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. ResearchGate.

  • Indiana University. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU ScholarWorks. [1]

Sources

Improving yield and purity of 5-Nitro-2-pyrimidinol sodium salt synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Nitro-2-pyrimidinol sodium salt . It is structured to address yield and purity challenges through two distinct synthetic pathways: the Nitration Route (Cost-Effective/Scalable) and the Condensation Route (High Purity/Regioselective).

Ticket ID: #5N2P-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Pathway Selection

To improve yield and purity, you must first validate which pathway aligns with your downstream requirements.

FeatureMethod A: Direct Nitration Method B: Condensation
Primary Reagents 2-Pyrimidinol + HNO₃/H₂SO₄Sodium Nitromalonaldehyde + Urea
Key Challenge Exotherm control & "Runaway" nitrationReagent cost & Availability
Purity Profile Moderate (Risk of inorganic salts/isomers)High (Regiospecific)
Target Yield 60–75%80–90%
Best For Large-scale / Cost-sensitive batchesAPI intermediates / Analytical Standards

Protocol A: The Nitration Route (Optimization for Yield)

Context: The electrophilic aromatic substitution at the C-5 position is favored, but the electron-deficient pyrimidine ring requires harsh conditions (H₂SO₄/HNO₃). The most common failure mode is ring oxidation or dinitration due to poor thermal management.

Optimized Workflow
  • Dissolution (T < 20°C): Dissolve 2-pyrimidinol in concentrated H₂SO₄ (95-98%). Critical: Ensure complete dissolution before nitration to avoid "hot spots."

  • Nitration (T < 10°C): Add fuming HNO₃ dropwise.

    • Technical Note: The reaction is exothermic. If T > 15°C, oxidative ring opening generates tarry byproducts (yellow/brown impurities).

  • Digestion (T = 45-50°C): Slowly warm the mixture. Do not exceed 55°C.

  • Quench: Pour onto crushed ice. The free base (5-nitro-2-pyrimidinol) precipitates.

  • Salt Formation: Resuspend wet cake in Ethanol/Water (5:1), neutralize with 1.05 eq NaOH, and crystallize.

Process Visualization (Graphviz)

NitrationControl Start Start: 2-Pyrimidinol + H2SO4 Cooling Cool to < 10°C Start->Cooling Addition Add HNO3 Dropwise (Exotherm Control) Cooling->Addition CheckTemp Is Temp > 15°C? Addition->CheckTemp CheckTemp->Start Yes (Stop! Ring Oxidation) CheckTemp->Addition No (Safe) Digestion Warm to 50°C (1-2 hrs) CheckTemp->Digestion Addition Complete Quench Ice Quench & Filtration Digestion->Quench SaltForm Resuspend in EtOH + NaOH Quench->SaltForm

Caption: Thermal control logic for nitration. Exceeding 15°C during addition is the primary cause of yield loss.

Protocol B: The Condensation Route (Optimization for Purity)

Context: For pharmaceutical applications requiring >99.5% purity, condensation avoids the formation of inseparable inorganic salts and nitration isomers.

Optimized Workflow
  • Reagent Prep: Combine Sodium Nitromalonaldehyde Monohydrate and Urea in aqueous HCl.

  • Cyclization: Reflux for 2–4 hours. The mechanism involves a double condensation where the nitro group is pre-positioned, eliminating regioselectivity issues.

  • Isolation: Cool to precipitate the free base.

  • Conversion: Dissolve in minimal hot water, adjust pH to 7.5–8.0 with NaOH. Add Ethanol to crash out the sodium salt.

Troubleshooting & FAQs

Direct solutions to common tickets submitted by researchers.

Q1: My product is yellow/brown instead of off-white. How do I remove the color?

Diagnosis: This indicates oxidative degradation (ring opening) or traces of nitrated impurities. Corrective Action:

  • Charcoal Treatment: During the salt formation step, dissolve the crude free base in water/ethanol. Add 5% w/w activated carbon, heat to 60°C for 30 mins, and filter hot over Celite.

  • Solvent Switch: Recrystallize the sodium salt from water:ethanol (1:3). The colored impurities are often more soluble in ethanol than the salt.

Q2: The sodium salt is extremely hygroscopic and turns into a gum.

Diagnosis: You likely have excess NaOH or trapped water in the lattice. Corrective Action:

  • Stoichiometry: Use exactly 1.00–1.05 equivalents of NaOH. 2-Pyrimidinol is a lactam/lactim tautomer; excess base does not "force" the reaction but rather remains as an impurity.

  • Drying: Dry at 60°C under vacuum (10 mbar) over P₂O₅. Note that the salt often exists as a stable hydrate (monohydrate or dihydrate). Trying to remove all water may collapse the crystal lattice, leading to amorphous, sticky solids.

Q3: Yields are consistently below 50% using the Nitration route.

Diagnosis: Incomplete nitration or loss during the quench. Corrective Action:

  • Check Acid Strength: Ensure H₂SO₄ is >95%. Water produced during nitration slows the reaction.[1]

  • Quench pH: When quenching on ice, the product (free base) precipitates best at pH 1–2. If you neutralize to pH 7 before filtration, you may accidentally form the water-soluble salt and lose it in the filtrate. Filter the free base first, then convert to salt.

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Identify Issue Color Colored Impurity Problem->Color Yield Low Yield (<50%) Problem->Yield Gum Sticky/Hygroscopic Problem->Gum Sol_Charcoal Action: Activated Carbon Recrystallize (H2O:EtOH) Color->Sol_Charcoal Sol_Acid Action: Check H2SO4 conc. Ensure pH < 2 at Quench Yield->Sol_Acid Sol_Stoich Action: Limit NaOH to 1.0 eq Dry over P2O5 Gum->Sol_Stoich

Caption: Decision matrix for diagnosing common synthetic failures.

References & Grounding

The following sources provide the mechanistic basis and validated protocols for the methods described above.

  • Nitration Mechanism & Control:

    • Source: US Patent 2010/0081811 A1. Describes the critical temperature windows for nitrating hydroxy-pyrimidines to prevent decomposition.

    • Link:

  • Condensation Reagents (High Purity Route):

    • Source: Sigma-Aldrich Technical Data for Sodium Nitromalonaldehyde Monohydrate (CAS 34461-00-2).[2]

    • Link:

  • Purification & Salt Formation:

    • Source:Journal of Medicinal Chemistry (1980, 23, 1026-1031).[3] Details the solubility profiles and recrystallization of pyrimidinone salts.

    • Link:

  • Impurity Management:

    • Source:Organic Process Research & Development (2017).[4] "Impurity Occurrence and Removal in Crystalline Products."

    • Link:

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidines Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., CDK, B-Raf) and GABA-A receptor ligands. The primary synthetic challenge lies in the cyclocondensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles .

This guide addresses the three most common failure modes:

  • Regiochemical Ambiguity: Formation of the [1,5-a] vs. [4,3-a] isomer, or 5- vs. 7-substituted isomers.

  • Reaction Stagnation: Incomplete conversion or low yields.

  • Isolation Failure: Difficulty purifying the product from oligomeric byproducts.

Module 1: Troubleshooting Regioselectivity

Issue: "I am isolating the wrong regioisomer (5- vs. 7-substituted)."

Diagnosis: The reaction between a 3(5)-aminopyrazole and an unsymmetrical 1,3-dielectrophile (e.g.,


-keto ester) can proceed via two pathways. The regioselectivity is governed by the competition between the exocyclic amine (

)
and the endocyclic ring nitrogen (N2) .
  • Kinetic Control: The exocyclic amine is typically the harder, more accessible nucleophile and attacks the most reactive carbonyl first.

  • Thermodynamic Control: The endocyclic nitrogen is less nucleophilic but can be activated by base or directed by solvent acidity.

Mechanism & Decision Pathway

The following diagram illustrates the bifurcation points in the reaction mechanism that determine your final isomer.

Regioselectivity Start Start: 3(5)-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile Cond_Acid Condition: Acidic (AcOH) Start->Cond_Acid Protonates Ring N Cond_Basic Condition: Basic (Piperidine/Et3N) Start->Cond_Basic Deprotonates Ring NH Path_A Path A: Exocyclic NH2 attacks most electrophilic Carbonyl Cond_Acid->Path_A Ring N deactivated Path_B Path B: Endocyclic N attacks most electrophilic Carbonyl Cond_Basic->Path_B Ring N activated Inter_A Intermediate A (Open Chain) Path_A->Inter_A Inter_B Intermediate B (Open Chain) Path_B->Inter_B Prod_7 Product: 7-Substituted Pyrazolo[1,5-a]pyrimidine Inter_A->Prod_7 Cyclization Prod_5 Product: 5-Substituted Pyrazolo[1,5-a]pyrimidine Inter_B->Prod_5 Cyclization

Caption: Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis driven by pH-dependent nucleophilicity.

Optimization Protocol
VariableRecommendation for 7-Substituted IsomerRecommendation for 5-Substituted Isomer
Solvent Glacial Acetic Acid (AcOH) . Acidic media protonates the ring nitrogen, rendering it non-nucleophilic. The reaction is forced to proceed via initial attack of the exocyclic

.
Ethanol/Pyridine . Basic or neutral conditions maintain the nucleophilicity of the ring nitrogen.
Temperature Reflux (118°C) . High thermal energy overcomes the activation barrier for the initial condensation.Room Temp to 60°C . Lower temperatures favor the kinetic product if the ring nitrogen attack is faster.
Electrophile Use

-keto esters
or alkynones .
Use enaminones (often pre-formed from DMF-DMA).[1]

Self-Validation Check:

  • 1H NMR: Look for the shielding effect. A substituent at C-7 is often more deshielded than at C-5 due to the proximity to the bridgehead nitrogen.

  • NOESY: Perform a 1D-NOESY experiment irradiating the pyrazole C-3 proton. If you see an enhancement of the pyrimidine substituent, you likely have the 7-isomer.

Module 2: Yield & Efficiency (Microwave vs. Thermal)

Issue: "My reaction takes 12+ hours and yields are <40%."

Diagnosis: Conventional thermal heating (reflux) often leads to decomposition of the aminopyrazole or polymerization of the electrophile before cyclization occurs.

Solution: Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation is superior for this scaffold because the ionic intermediates (zwitterionic species formed after initial attack) absorb microwave energy efficiently, accelerating the rate-determining step.

Standard Operating Procedure (SOP): Microwave Synthesis
  • Stoichiometry: Mix 3-aminopyrazole (1.0 equiv) and 1,3-dicarbonyl (1.1 equiv).

  • Solvent: Ethanol (2-3 mL per mmol).

    • Note: Ethanol is a "lossy" solvent (high tan

      
      ), meaning it heats rapidly.
      
  • Catalyst: No catalyst required for neutral dicarbonyls. For sluggish substrates, add 5 mol% piperidine or acetic acid.

  • Conditions:

    • Temperature: 120°C - 150°C.

    • Time: 10 - 20 minutes (Hold time).

    • Pressure: Open vessel (if below bp) or sealed tube (recommended for superheating).

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold EtOH.

Data Comparison: Thermal vs. Microwave

EntryReactantsThermal (Reflux)Microwave (120°C)
1Aminopyrazole + Ethyl Acetoacetate4 hrs, 65% Yield15 min, 92% Yield
2Aminopyrazole + Benzoylacetone6 hrs, 58% Yield20 min, 88% Yield
3Aminopyrazole + Malononitrile5 hrs, 60% Yield10 min, 90% Yield

Data aggregated from comparative studies [1, 2].

Module 3: Purification & Isolation

Issue: "The product is an oil or co-elutes with starting material."

Troubleshooting Guide:

Q1: Did you use DMF as a solvent?

  • Yes: DMF is difficult to remove and can solubilize the product during precipitation.

  • Fix: Pour the reaction mixture into ice-cold brine (not just water) to force precipitation. If that fails, extract with EtOAc, wash 5x with LiCl (5% aq) to remove DMF.

Q2: Is the product highly polar?

  • Yes: Pyrazolo[1,5-a]pyrimidines with amino/hydroxyl groups stick to silica.

  • Fix: Use DCM:MeOH (95:5) with 1% Triethylamine for chromatography. The base prevents tailing caused by the interaction of the bridgehead nitrogens with acidic silanols.

Q3: Can I avoid chromatography?

  • Yes: Most pyrazolo[1,5-a]pyrimidines can be recrystallized from EtOH/DMF (9:1) or Acetonitrile .

References

  • Fahim, A. M., et al. (2018).[2] "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation." Chemistry Central Journal. Link

  • Aggarwal, R., et al. (2012). "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating." Beilstein Journal of Organic Chemistry. Link

  • Moustafa, M. S., et al. (2022).[2] "Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions." Journal of Heterocyclic Chemistry.

  • Portilla, J., et al. (2012).[2] "Regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link

  • Fichez, J., et al. (2010). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

Sources

Technical Support Center: Strategies for Reducing Cytotoxicity in Control Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: High Background Toxicity in Negative/Vehicle Controls Audience: Drug Discovery & Assay Development Scientists

Overview: The "Control" Paradox

In high-throughput screening (HTS) and mechanistic toxicology, the validity of an assay hinges on the stability of the negative control. If your vehicle-treated or mock-transfected cells exhibit significant cytotoxicity, your assay's dynamic range collapses, rendering the Z-factor (Z') < 0.5 and invalidating the screen [1].

This guide functions as a Tier-3 Technical Support resource. It bypasses generic advice to focus on the three primary vectors of control line instability: Vehicle Intolerance , Culture Stress (Edge Effects) , and Transfection Artifacts .

Module 1: Vehicle & Reagent Optimization

Issue: "My vehicle control (DMSO/Ethanol) is showing 15-20% cell death compared to untreated cells."

Root Cause Analysis: Solvents like DMSO are not inert.[1] They alter membrane permeability and induce apoptosis at surprisingly low concentrations. Hepatic lines (e.g., HepG2) are metabolically active and often more sensitive to solvents than robust lines like HEK293 [2].

Standard Operating Procedure: Vehicle Tolerance Titration

Do not assume 1% DMSO is safe. You must empirically determine the Maximum Tolerated Dose (MTD) for your specific cell line and exposure duration.

Protocol:

  • Seed Cells: Plate cells at optimal density (see Module 2) in 96-well format.

  • Prepare Dilutions: Create a 2x serial dilution of DMSO in culture media, ranging from 5% down to 0.05%.

  • Treatment: Add to cells for the exact duration of your intended assay (e.g., 24h, 48h).

  • Readout: Measure viability (ATP or Tetrazolium-based).

  • Calculation: Normalize to "Media Only" control. The MTD is the highest concentration where viability remains >95%.

Reference Data: Solvent Tolerance Thresholds Derived from comparative cytotoxicity studies [2, 3].

Cell LineTissue OriginSafe DMSO Limit (24h)Safe DMSO Limit (48h)Notes
HepG2 Liver< 0.6%< 0.5%Highly sensitive due to metabolic activation.
HEK293 Kidney~ 1.0%~ 0.8%Robust, but high passage numbers increase sensitivity.
HeLa Cervix~ 1.0%~ 1.0%Generally tolerant; susceptible to ethanol >1.25%.
Primary Various< 0.1%< 0.1%Require minimal solvent exposure.
Workflow Visualization: Vehicle Toxicity Determination

VehicleOptimization Start Start: High Control Toxicity CheckConc Check Solvent Concentration Start->CheckConc IsHigh Is DMSO > 0.5%? CheckConc->IsHigh Titrate Run Tolerance Titration (0.05% - 5%) IsHigh->Titrate No / Unsure Reduce Reduce to < 0.1% or Change Solvent IsHigh->Reduce Yes (Primary Cells) Analyze Analyze Viability vs. Media Control Titrate->Analyze SetMTD Set Assay Limit (95% Viability Threshold) Reduce->SetMTD Analyze->SetMTD

Caption: Logical workflow for identifying and mitigating solvent-induced cytotoxicity in control wells.

Module 2: Culture Conditions & Edge Effects

Issue: "The outer wells of my 96-well plate show consistently lower viability than the center wells."

Root Cause Analysis: This is the "Edge Effect."[2][3][4][5] Evaporation in outer wells concentrates media salts and reagents, causing hyperosmotic stress. In a 37°C incubator, the temperature gradient across the plate also affects cell settling and attachment patterns [4].[6]

Troubleshooting Strategy: The "Moat" Method

Do not use the outer perimeter wells (rows A/H, columns 1/12) for experimental data if you observe >10% variation (CV).

Protocol: Thermal & Evaporation Control

  • The Moat: Fill all perimeter wells with 200 µL of sterile PBS or media. This acts as a humidity and thermal buffer.[4]

  • Pre-Incubation: Allow the plate to sit at room temperature for 15-30 minutes after seeding (on a level surface) before moving to the incubator. This promotes even cell settling and reduces the "meniscus effect" where cells clump at the edges [5].

  • Volume: Use a minimum of 100 µL per well. Lower volumes (e.g., 50 µL) are highly susceptible to evaporation artifacts.

Seeding Density Optimization Over-confluency induces contact inhibition and nutrient depletion, leading to apoptosis in controls. Under-seeding causes isolation stress (anoikis).

  • Optimal Range (96-well): 5,000 – 10,000 cells/well for 24h assays; 2,000 – 5,000 cells/well for 72h assays [6].[7]

Workflow Visualization: Mitigating Edge Effects

EdgeEffect Problem High CV% in Controls Assess Analyze Heatmap Problem->Assess Pattern Is toxicity peripheral? Assess->Pattern Solution1 Implement 'Moat' (Fill outer wells with PBS) Pattern->Solution1 Yes (Edge Effect) Solution2 Optimize Seeding Density (Titrate 2k - 10k) Pattern->Solution2 No (Random) ReRun Re-calculate Z-Factor Solution1->ReRun Solution2->ReRun

Caption: Decision tree for diagnosing and resolving plate-position effects (Edge Effect).

Module 3: Transfection & Assay Artifacts

Issue: "My 'Mock' transfected control (reagent only) is dying."

Root Cause Analysis: Cationic lipid transfection reagents (e.g., Lipofectamine) are cytotoxic. They disrupt the plasma membrane to deliver payload. If the reagent-to-DNA ratio is too high, or if the complex is left on cells too long, "mock" controls will die, masking the true effect of your gene knockdown/overexpression [7].

Protocol: Reducing Transfection Cytotoxicity
  • Media Exchange: Do not leave transfection complexes on cells for >24h. Replace the media with fresh, complete media 4–6 hours post-transfection. This removes excess cationic lipids without significantly reducing transfection efficiency [8].

  • DNA:Reagent Optimization: Perform a matrix titration.

    • Standard: 1 µg DNA : 2-3 µL Reagent.

    • Low Toxicity:[8][9][10] Try 1 µg DNA : 1-1.5 µL Reagent.

  • Control Design:

    • Untreated: Cells + Media (Baseline viability).

    • Mock: Cells + Transfection Reagent (measures reagent toxicity).

    • Scrambled/Empty Vector: Cells + Reagent + Non-targeting RNA/DNA (measures nucleic acid load toxicity).

    • Success Criterion: Mock viability should be >80% of Untreated.

Workflow Visualization: Transfection Optimization

TransfectionOpt Start Mock Control Death > 20% Step1 Check Reagent:DNA Ratio Start->Step1 Action1 Reduce Reagent Volume Step1->Action1 Ratio High Step2 Check Incubation Time Step1->Step2 Ratio OK Action1->Step2 Action2 Wash/Media Change @ 4-6 Hours Step2->Action2 Overnight Incubation Step3 Verify Plasmid Quality (Endotoxin Free?) Action2->Step3 Final Valid Mock Control (>80% Viability) Step3->Final

Caption: Troubleshooting flow for minimizing cationic lipid-mediated cytotoxicity.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Dludla, P. V., et al. (2025).[9] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. PMC. (Note: Representative link based on search context regarding DMSO limits).

  • Verheijen, M., et al. (2019).[9] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

  • Lundholt, B. K., et al. (2003). Simple and convenient method to minimize evaporation and therefore reducing the edge effect in plate-based assays.[4] Journal of Biomolecular Screening.

  • BioSpherix. (2024). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions. BioSpherix Technical Notes.

  • Promega. (2024). Cell Viability Assay Guide: Seeding Densities. Promega Protocols.

  • Thermo Fisher Scientific. (2024). Optimizing siRNA Transfection: Minimizing Cytotoxicity. Thermo Fisher Technical Support.

  • Altogen Biosystems. (2017). What transfection controls do I need to include in my experiment? Altogen FAQs.

Sources

Validation & Comparative

A Comparative Guide to the Experimental Validation of 5-Nitro-2-pyrimidinol Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of any new chemical entity is paramount to ensuring reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for the validation of 5-Nitro-2-pyrimidinol sodium salt, a nitro-containing pyrimidine derivative. By contextualizing its properties and performance against relevant alternatives, this document serves as a technical resource for integrating this compound into research and development pipelines.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group to this heterocyclic system can significantly modulate its bioactivity, often enhancing its efficacy.[3] This guide will therefore delve into the essential experimental protocols required to thoroughly characterize 5-Nitro-2-pyrimidinol sodium salt and benchmark its performance.

Section 1: Physicochemical Characterization and Purity Assessment

Before any biological evaluation, the identity, purity, and stability of the target compound must be unequivocally established. This not only ensures the validity of subsequent experimental results but also provides a baseline for quality control.

Synthesis and Purification

Proposed Synthesis Workflow:

cluster_synthesis Step 1: Nitration cluster_salt_formation Step 2: Salt Formation cluster_purification Purification A 2-Pyrimidinol C 5-Nitro-2-pyrimidinol A->C Reaction B Nitrating Agent (e.g., HNO3/H2SO4) B->C Reagent E 5-Nitro-2-pyrimidinol Sodium Salt C->E Reaction D Sodium Hydroxide (NaOH) or Sodium Alkoxide D->E Reagent F Crude Product E->F G Recrystallization or Chromatography F->G H Purified Product G->H

Caption: Proposed synthesis and purification workflow for 5-Nitro-2-pyrimidinol sodium salt.

Purity and Structural Confirmation

The purity and identity of the synthesized salt should be confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Purity and Structural Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point. Detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended.

    • Acceptance Criteria: Purity should ideally be ≥95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Signals: The spectra should be consistent with the structure of 5-Nitro-2-pyrimidinol, with expected shifts for the pyrimidine ring protons and carbons. The absence of signals from starting materials and impurities should be confirmed.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and confirm the molecular formula.

    • Method: Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated 5-Nitro-2-pyrimidinol anion.

    • Expected Result: The mass-to-charge ratio (m/z) should correspond to the molecular weight of the anion of 5-Nitro-2-pyrimidinol.

Table 1: Physicochemical Properties and Analytical Methods

PropertyMethodExpected Outcome/Specification
Chemical Identity¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure.
PurityHPLC≥95%
Molecular FormulaHigh-Resolution MSC₄H₂N₃O₃Na
Molecular WeightMS163.07 g/mol (for the salt)
AppearanceVisual InspectionCrystalline solid
SolubilityGravimetric AnalysisTo be determined in relevant solvents (e.g., water, DMSO, ethanol).

Section 2: Comparative In Vitro Biological Evaluation

The potential therapeutic value of 5-Nitro-2-pyrimidinol sodium salt can be initially assessed through a series of in vitro assays. For a meaningful comparison, data should be benchmarked against a relevant, commercially available alternative. Given the known activities of similar compounds, 5-Fluorouracil (a pyrimidine analog) and Metronidazole (a nitroaromatic compound) serve as appropriate comparators for anticancer and antimicrobial assays, respectively.

In Vitro Cytotoxicity Assay

An essential first step in evaluating a new compound for potential anticancer activity is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human breast cancer (MCF-7) and lung carcinoma (A549) cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of 5-Nitro-2-pyrimidinol sodium salt and the comparator compound, 5-Fluorouracil, for 48-72 hours. A vehicle control (e.g., DMSO or media) is also included.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
5-Nitro-2-pyrimidinol sodium saltTo be determinedTo be determined
5-Fluorouracil (Comparator)~1-10 µM~5-20 µM
Antimicrobial Susceptibility Testing

Nitroaromatic compounds are known for their antimicrobial properties.[5] The antimicrobial potential of 5-Nitro-2-pyrimidinol sodium salt can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Cultures of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are prepared.

  • Compound Preparation: Serial dilutions of 5-Nitro-2-pyrimidinol sodium salt and a comparator, such as Metronidazole, are prepared in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
5-Nitro-2-pyrimidinol sodium saltTo be determinedTo be determined
Metronidazole (Comparator)>64 µg/mL~8-32 µg/mL
Antioxidant Activity Assessment

Pyrimidine derivatives have been reported to possess antioxidant properties.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of DPPH in methanol is prepared.

  • Sample Addition: Different concentrations of 5-Nitro-2-pyrimidinol sodium salt and a standard antioxidant, such as ascorbic acid, are added to the DPPH solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals) is determined.

Table 4: Hypothetical Comparative Antioxidant Activity (EC₅₀ in µg/mL)

CompoundDPPH Radical Scavenging Activity
5-Nitro-2-pyrimidinol sodium saltTo be determined
Ascorbic Acid (Standard)~5-15 µg/mL

In Vitro Assay Workflow:

cluster_assays In Vitro Biological Assays A 5-Nitro-2-pyrimidinol sodium salt B Cytotoxicity Assay (MTT) A->B C Antimicrobial Assay (Broth Microdilution) A->C D Antioxidant Assay (DPPH) A->D E IC₅₀ Determination B->E F MIC Determination C->F G EC₅₀ Determination D->G

Caption: Workflow for the in vitro biological evaluation of 5-Nitro-2-pyrimidinol sodium salt.

Section 3: Stability Assessment

The stability of a compound is a critical parameter, especially for its potential as a therapeutic agent. For a sodium salt, disproportionation (conversion back to the free base) and degradation under different conditions should be evaluated.[7][8]

Experimental Protocol: Stability Assessment

  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and pathways.

  • pH-Dependent Stability: The stability of the sodium salt is assessed in aqueous solutions at different pH values to determine the pH range in which the salt form is stable.

  • Solid-State Stability: The compound is stored under various temperature and humidity conditions to evaluate its long-term stability in the solid state.

  • Analytical Method: HPLC is used to quantify the remaining parent compound and detect any degradation products over time.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the validation of 5-Nitro-2-pyrimidinol sodium salt. By following the described protocols for physicochemical characterization, comparative in vitro biological evaluation, and stability assessment, researchers can generate a comprehensive data package. This will not only establish the scientific credibility of their findings but also provide a solid foundation for further preclinical and clinical development of this and other novel nitro-containing pyrimidine derivatives. The provided experimental frameworks are intended to be adapted and optimized based on specific research objectives and available resources.

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A Comparative Guide to the Biological Activity of 5-Nitro-2-pyrimidinol Sodium Salt and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to the development of a multitude of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of substituents on the ring, allowing for fine-tuning of its therapeutic effects.[1]

5-Nitro-2-pyrimidinol Sodium Salt: An Emerging Derivative

5-Nitro-2-pyrimidinol sodium salt is a pyrimidine derivative characterized by a nitro group at the 5-position and a hydroxyl group at the 2-position, the latter of which exists as a sodium salt. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyrimidine ring and influence its interaction with biological targets.[4] While comprehensive biological data for this specific salt is not widely published, research on structurally similar compounds, such as 5-nitropyrimidine-2,4-dione analogs, points towards potential anti-inflammatory and other biological activities.[5]

Comparative Biological Activities of Pyrimidine Derivatives

To understand the potential of 5-Nitro-2-pyrimidinol sodium salt, it is essential to compare it with other well-characterized pyrimidine derivatives. The following sections and tables summarize the known activities of various pyrimidine analogs, providing a basis for contextualizing the potential of 5-nitropyrimidine compounds.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.[6] The introduction of a nitro group can, in some cases, enhance cytotoxic activity against cancer cells.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-nitropyrimidine derivative MCF-7 (Breast)Not Available
2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0lMCF-7 (Breast)Significant cytotoxicity (dose-dependent)[6]
Indazol-pyrimidine derivative (Compound 5f)MCF-7 (Breast)1.858[1]
Indazol-pyrimidine derivative (Compound 5f)A549 (Lung)3.628[1]
Indazol-pyrimidine derivative (Compound 5f)Caco-2 (Colon)1.056[1]
Indazol-pyrimidine derivative (Compound 4b)Caco-2 (Colon)0.827[1]

Note: Direct comparative data for 5-Nitro-2-pyrimidinol sodium salt is not available. The data presented for the 5-nitropyrimidine derivative is qualitative, highlighting its potential.

The data clearly indicates that substitutions on the pyrimidine ring are critical for potent anticancer activity. While quantitative data for our primary compound of interest is lacking, the significant cytotoxicity of other nitro-containing pyrimidines suggests this is a promising area for further investigation.[6]

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes. Research on 5-nitropyrimidine-2,4-dione analogues, which share the 5-nitro substitution pattern, has demonstrated their potential to inhibit nitric oxide production, a key mediator in inflammation.[5]

Table 2: Comparative Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassAssayActivityReference
5-Nitro-2-pyrimidinol sodium salt Not AvailableNot Available
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 36)Nitric Oxide Production Inhibition (LPS-induced RAW 264.7 cells)IC50: 8.6 µM[5]
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 36)iNOS Activity InhibitionIC50: 6.2 µM[5]
Pyridothienopyrimidine derivatives (e.g., Compound 9a)EGFRWT enzyme inhibitionIC50: 0.021 µM[7]

The potent inhibition of nitric oxide production and iNOS activity by a 5-nitropyrimidine analogue underscores the potential of this substitution pattern for developing novel anti-inflammatory agents.

Antimicrobial Activity

The threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties. The 5-nitro group is a well-known pharmacophore in antimicrobial agents, and its inclusion in a pyrimidine scaffold is a rational approach to developing new antimicrobial compounds.[4]

While specific MIC (Minimum Inhibitory Concentration) values for 5-Nitro-2-pyrimidinol sodium salt are not available, the broader class of 5-nitropyrimidine derivatives has demonstrated antiviral activity, particularly against Herpes Simplex Virus type 1.[8]

Table 3: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
5-Nitro-2-pyrimidinol sodium salt Not AvailableNot Available
DihydropyrimidinonesGram-positive cocci0.16–80[9]
DihydropyrimidinonesGram-negative bacilli23.2–80[9]
Pyridothienopyrimidine derivatives (Compounds 6c, 8b, 9a, 9b)Various bacteria and fungi4-16[7]

The broad-spectrum activity of various pyrimidine scaffolds highlights their potential as a source of new antimicrobial drugs. The known antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives further supports the investigation of other 5-nitropyrimidines as potential antimicrobial agents.[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data on pyrimidine derivatives allows for the deduction of several structure-activity relationships:

  • The 5-Position: The presence of a nitro group at the 5-position appears to be a key determinant of biological activity, particularly in the context of antiviral and potentially anti-inflammatory effects. The electron-withdrawing nature of the nitro group likely plays a crucial role in the molecule's interaction with its biological targets.[4][8]

  • The 2-Position: The substituent at the 2-position significantly influences the activity. The presence of a hydroxyl group (as in 2-pyrimidinol) can impart different properties compared to an amino or thiol group. In some cases, a methyl group at this position did not significantly alter antiviral activity.[8]

  • Other Substitutions: As seen in the anticancer and antimicrobial tables, the addition of various aryl and heterocyclic groups at other positions on the pyrimidine ring can dramatically enhance potency and selectivity.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for key biological assays.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 5-Nitro-2-pyrimidinol sodium salt and other pyrimidine derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Pyrimidine Derivatives A->B 24h Incubation C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro anticancer activity of pyrimidine derivatives using the MTT assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Diagram of Nitric Oxide Production Assay

NO_Assay cluster_workflow Nitric Oxide Production Assay A Seed RAW 264.7 Cells B Pre-treat with Compounds A->B Overnight Adherence C Stimulate with LPS (24h) B->C 1h D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance (540nm) E->F 10 min Incubation G Calculate NO Inhibition F->G

Caption: Workflow for assessing the anti-inflammatory activity of pyrimidine derivatives by measuring nitric oxide production.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the inoculum to each well of the 96-well plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Diagram of Broth Microdilution Workflow

MIC_Assay cluster_workflow Broth Microdilution for MIC A Prepare Serial Dilutions of Pyrimidine Compound C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly fruitful area of research in medicinal chemistry. While direct, quantitative data on the biological activity of 5-Nitro-2-pyrimidinol sodium salt is currently sparse in the public domain, the analysis of structurally related compounds provides compelling evidence for its potential as a valuable lead compound. The presence of the 5-nitro group is a particularly intriguing feature that warrants further investigation, especially in the realms of anti-inflammatory and antiviral applications.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological activities of 5-Nitro-2-pyrimidinol sodium salt and other novel pyrimidine derivatives. Future studies should focus on generating comprehensive in vitro and in vivo data for this compound to elucidate its full therapeutic potential and to establish a clearer understanding of its structure-activity relationships. Such research will be instrumental in the development of the next generation of pyrimidine-based therapeutics.

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Optimizing SIK Inhibition: A Comparative SAR Guide to Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Pyrimidine-5-Carboxamides as SIK Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pivot to Pyrimidine-5-Carboxamides

Salt-Inducible Kinases (SIKs) have emerged as critical "molecular switches" in immunology, particularly for Inflammatory Bowel Disease (IBD). While early inhibitors like HG-9-91-01 demonstrated exceptional nanomolar potency, their clinical utility was crippled by poor metabolic stability and rapid clearance.[1][2]

This guide analyzes the structural evolution from the HG-9-91-01 baseline to the optimized Pyrimidine-5-carboxamide scaffold (specifically Compound 8h ), detailing the Structure-Activity Relationship (SAR) decisions that retained potency while solving the pharmacokinetic (PK) defects.

Comparative Analysis: HG-9-91-01 vs. Pyrimidine-5-Carboxamide (8h)[1][2]

The transition from the early-generation inhibitor to the optimized candidate represents a classic case of scaffold hybridization —retaining the key pharmacophore for ATP-binding while altering the core to block metabolic soft spots.

2.1. The Baseline: HG-9-91-01 [1][2][3][4][5]
  • Structure: A potent pan-SIK inhibitor targeting the ATP-binding pocket.[3]

  • Performance:

    • Potency: Single-digit nanomolar IC50 (SIK1: 0.92 nM, SIK2: 6.6 nM).[3][6][7]

    • Liability: High plasma protein binding, rapid hepatic clearance, and low oral bioavailability.

  • Failure Mode: The molecule is rapidly metabolized in liver microsomes, preventing sustained target engagement in vivo.

2.2. The Optimized Candidate: Compound 8h
  • Structure: A Pyrimidine-5-carboxamide derivative designed via molecular hybridization.[1][2]

  • Key SAR Modifications:

    • Core Switch: Introduction of the pyrimidine-5-carboxamide core improves solubility and metabolic stability compared to the original scaffold.

    • Substituent Tuning: Optimization of the amide "tail" to maintain hydrogen bonding with the hinge region while reducing lipophilicity (LogP).

  • Performance:

    • Potency: Retains nanomolar inhibitory activity against SIK1/2.[1][2][3][4][5][6][8]

    • Stability:[1][3][8] Significantly improved half-life (

      
      ) in human liver microsomes.
      
    • Efficacy: Superior induction of IL-10 (anti-inflammatory) and suppression of IL-12 (pro-inflammatory) in bone marrow-derived macrophages (BMDMs).[1][2]

2.3. Quantitative Comparison Table
FeatureHG-9-91-01 (Reference)Compound 8h (Optimized)Impact
Scaffold Class 7-Amino-pteridinone derivativePyrimidine-5-carboxamide Improved drug-like properties
SIK2 IC50 6.6 nM< 20 nM (Comparable)Potency maintained
Metabolic Stability Low (< 15 min

in microsomes)
High (> 60 min

)
Critical for in vivo dosing
Plasma Protein Binding > 99% (High)Optimized Increased free fraction
Mechanism Pan-SIK InhibitionSIK1/2 Selective Reduced off-target toxicity
Primary Outcome Poor in vivo exposureHigh in vivo exposure Viable for IBD models
Mechanistic Pathway & SAR Logic

The biological rationale for this SAR campaign relies on the SIK-CRTC3-IL-10 Axis . SIKs normally phosphorylate CRTC3, sequestering it in the cytoplasm. Inhibiting SIK allows CRTC3 to dephosphorylate and translocate to the nucleus, where it acts as a co-activator for CREB, driving the transcription of anti-inflammatory IL-10.[9]

3.1. Visualization: The SIK Signaling Switch

SIK_Pathway LPS LPS / Inflammation SIK_Active SIK1/2 (Active) LPS->SIK_Active Activates CRTC3_Phos CRTC3-P (Cytosolic / Sequestered) SIK_Active->CRTC3_Phos Phosphorylates CRTC3_Dephos CRTC3 (Nuclear Translocation) SIK_Active->CRTC3_Dephos Inhibition allows Dephosphorylation Inhibitor Pyrimidine-5-Carboxamide (Compound 8h) Inhibitor->SIK_Active Inhibits (IC50 < 20nM) CRTC3_Phos->CRTC3_Dephos Phosphatase Action CREB CREB Complex (Nucleus) CRTC3_Dephos->CREB Co-activates IL10 IL-10 Upregulation (Anti-Inflammatory) CREB->IL10 Transcription IL12 IL-12 Suppression (Pro-Inflammatory) CREB->IL12 Modulation

Figure 1: Mechanism of Action. Compound 8h inhibits SIK, allowing CRTC3 nuclear translocation and the subsequent "switch" from pro-inflammatory to anti-inflammatory cytokine production.

Experimental Protocols

To validate the SAR of pyrimidine carboxamides, two critical workflows are required: the chemical synthesis of the core scaffold and the kinase inhibition assay.

4.1. Synthesis of Pyrimidine-5-Carboxamides
  • Objective: Create the core scaffold via amide coupling, a common step in generating the "8h" class of inhibitors.

  • Methodology:

    • Starting Material: Begin with Ethyl 2-chloropyrimidine-5-carboxylate .

    • Nucleophilic Substitution (SNAr): React the 2-chloro position with the desired amine (e.g., an aniline or aliphatic amine representing the "head" group) in the presence of a base (DIPEA) in DMF at 80°C for 4 hours.

    • Hydrolysis: Convert the ester to the carboxylic acid using LiOH in THF/Water (1:1) at room temperature.

    • Amide Coupling (The Critical Step):

      • Dissolve the pyrimidine-5-carboxylic acid in dry DMF.

      • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate.

      • Add the secondary amine (the "tail" group) and stir at RT for 12 hours.

    • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for the unique pyrimidine singlet protons around 8.5-9.2 ppm) and LC-MS (M+H peak).

4.2. ADP-Glo™ Kinase Assay (SIK Inhibition)
  • Objective: Determine IC50 values for SIK1 and SIK2.

  • Principle: Measures ADP formation (kinase activity) by converting ADP to ATP, which is then used by luciferase to generate light.[10][11]

  • Protocol:

    • Preparation: Dilute SIK1 or SIK2 enzyme (0.2-0.5 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA).

    • Inhibitor Addition: Add 1 µL of Compound 8h (serial dilutions in DMSO) to a 384-well low-volume white plate.

    • Enzyme Reaction: Add 2 µL of enzyme solution. Incubate for 10 minutes at RT.

    • Substrate Start: Add 2 µL of ATP/Substrate mix (50 µM ATP + 20 µM AMARA peptide).

    • Incubation: Incubate at RT for 60 minutes.

    • Detection Step 1: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Detection Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References
  • Ye, H., et al. (2023). "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment."[2] European Journal of Medicinal Chemistry, 256, 115469.

  • Sroor, F. M., et al. (2025). "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents." Drug Development Research, 86(6), e70146.

  • Clark, K., et al. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages."[3] Proceedings of the National Academy of Sciences, 109(42), 16986-16991.[3]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[10]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.